Isoleucylcysteine
Description
Properties
IUPAC Name |
(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-5(2)7(10)8(12)11-6(4-15)9(13)14/h5-7,15H,3-4,10H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZMKEYEVLDPDO-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151802 | |
| Record name | Isoleucylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117525-90-3 | |
| Record name | Isoleucylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoleucylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isoleucylcysteine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucylcysteine (Ile-Cys) is a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of this compound. It details experimental protocols for its synthesis, purification, and characterization, and explores its role as a key intermediate in the biosynthesis of the antibiotic bacitracin. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identifiers
This compound is formed through a peptide bond between the carboxyl group of isoleucine and the amino group of cysteine. The standard representation is L-Isoleucyl-L-cysteine.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | [1] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN | [1] |
| InChI Key | JSZMKEYEVLDPDO-ACZMJKKPSA-N | [1] |
| Molecular Formula | C9H18N2O3S | [1] |
| CAS Number | 117525-90-3 | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 234.32 g/mol | |
| XLogP3 (Predicted) | -3.2 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 121 Ų | |
| Predicted pKa | Acidic (carboxyl): ~2-3, Basic (amino): ~9-10, Thiol: ~8-9 | (Estimated based on constituent amino acids) |
| Predicted Aqueous Solubility | High | (Inferred from high polarity and constituent amino acid solubility) |
Biological Significance: The Bacitracin Biosynthesis Pathway
This compound is a crucial intermediate in the non-ribosomal synthesis of bacitracin, a potent polypeptide antibiotic produced by certain strains of Bacillus licheniformis and Bacillus subtilis. The biosynthesis of bacitracin is a complex process catalyzed by a large multi-enzyme complex known as bacitracin synthetase.
The pathway begins with the activation of the constituent amino acids, including L-isoleucine and L-cysteine, as aminoacyl adenylates. These activated amino acids are then tethered to the synthetase complex as thioesters. The formation of the this compound dipeptide occurs on the enzyme complex, followed by a series of condensation and modification reactions to yield the final bacitracin molecule.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is commonly employed.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-Ile-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate Fmoc-Ile-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude this compound.
Purification
The crude this compound can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation:
-
HPLC system with a C18 column
-
UV detector
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Protocol:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B.
-
Monitor the elution profile at 220 nm.
-
Collect the fractions containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Expected Mass: [M+H]⁺ = 235.1111 (monoisotopic)
NMR Spectroscopy: While specific experimental NMR data for this compound is not readily available, the following are expected ¹H-NMR and ¹³C-NMR chemical shift ranges based on the constituent amino acids in an aqueous solution (D₂O).
-
¹H-NMR:
-
Isoleucine α-H: ~3.9-4.1 ppm
-
Isoleucine β-H: ~1.8-2.0 ppm
-
Isoleucine γ-CH₂: ~1.1-1.5 ppm
-
Isoleucine γ-CH₃: ~0.9-1.0 ppm
-
Isoleucine δ-CH₃: ~0.8-0.9 ppm
-
Cysteine α-H: ~4.2-4.4 ppm
-
Cysteine β-CH₂: ~2.9-3.2 ppm
-
-
¹³C-NMR:
-
Isoleucine Cα: ~58-60 ppm
-
Isoleucine Cβ: ~36-38 ppm
-
Isoleucine Cγ (CH₂): ~25-27 ppm
-
Isoleucine Cγ (CH₃): ~15-17 ppm
-
Isoleucine Cδ: ~11-13 ppm
-
Cysteine Cα: ~54-56 ppm
-
Cysteine Cβ: ~27-29 ppm
-
Carbonyl C=O: ~170-175 ppm
-
Conclusion
This compound is a dipeptide of significant biological interest due to its role as a precursor in the biosynthesis of the antibiotic bacitracin. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive look at its synthesis, purification, and characterization. The provided experimental protocols offer a foundation for researchers to produce and study this dipeptide. Further investigation into the specific biological activities of this compound beyond its role as a metabolic intermediate may reveal novel therapeutic applications.
References
A Technical Guide to the Synthesis of Isoleucylcysteine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the dipeptide Isoleucylcysteine (Ile-Cys). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a plausible signaling pathway involving this dipeptide, generated using the DOT language for Graphviz.
Introduction
This compound (Ile-Cys) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the sulfur-containing amino acid L-cysteine. As research into the biological roles of small peptides and their therapeutic potential continues to expand, the availability of well-characterized, high-purity dipeptides like Ile-Cys is crucial. This guide details a robust methodology for the synthesis of Ile-Cys, suitable for laboratory-scale production for research purposes. The described method utilizes a solid-phase peptide synthesis (SPPS) approach with a standard Fmoc/tBu strategy, ensuring high yield and purity of the final product.
Synthesis of this compound (Ile-Cys)
The synthesis of Ile-Cys is approached using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] An orthogonal protection strategy is employed, using the acid-labile trityl (Trt) group for the cysteine side chain and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group.[2][3]
Overall Synthesis Strategy
The synthesis begins with the loading of the first amino acid, Fmoc-Cys(Trt)-OH, onto a 2-chlorotrityl chloride resin. Following this, the Fmoc protecting group is removed, and the second amino acid, Fmoc-Ile-OH, is coupled to the resin-bound cysteine. Finally, the dipeptide is cleaved from the resin with simultaneous removal of the side-chain protecting group.
Experimental Protocols
Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin [4]
-
Swell 1 g of 2-chlorotrityl chloride resin (1.0–1.6 mmol/g loading capacity) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in 10 mL of dry DCM.
-
Add the amino acid solution to the resin and agitate the mixture for 1 hour at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and agitate for 15 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Peptide Elongation - Coupling of Fmoc-Ile-OH [5]
-
Swell the Fmoc-Cys(Trt)-resin in DMF for 30 minutes.
-
Remove the Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5x).
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-Ile-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x).
-
Perform a final Fmoc deprotection with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.
Protocol 3: Cleavage and Global Deprotection
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add 10 mL of the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Data Presentation: Reagents and Conditions
| Step | Reagent/Condition | Quantity/Parameter | Purpose |
| Resin Swelling | Dichloromethane (DCM) | 10 mL/g resin | Prepares the resin for reaction |
| Amino Acid Loading | Fmoc-Cys(Trt)-OH | 3 eq. | First amino acid |
| DIPEA | 7.5 eq. | Base for activation | |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | Removes Fmoc protecting group |
| Amino Acid Coupling | Fmoc-Ile-OH | 3 eq. | Second amino acid |
| HATU | 2.9 eq. | Coupling reagent | |
| DIPEA | 6 eq. | Base for activation | |
| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL/g resin | Cleaves peptide from resin and removes Trt group |
| Precipitation | Cold Diethyl Ether | ~50 mL | Precipitates the crude peptide |
Purification and Characterization
Purification by RP-HPLC
The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Protocol 4: RP-HPLC Purification
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Inject the solution onto a C18 preparative RP-HPLC column.
-
Elute the peptide using a linear gradient of 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 40 minutes.
-
Monitor the elution profile at 220 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization
The identity and purity of the synthesized this compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected monoisotopic mass for C₉H₁₈N₂O₃S is 234.10 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide and assess its purity.
Potential Biological Signaling
While the specific signaling pathway for this compound is not extensively characterized, its constituent amino acids are known to be biologically active. Isoleucine, a branched-chain amino acid, plays a role in regulating glucose metabolism and is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. Dipeptides have also been shown to act as signaling molecules. Based on this, a plausible signaling pathway for this compound could involve its transport into the cell and subsequent influence on the mTOR pathway, potentially through its hydrolysis into isoleucine and cysteine or by acting directly as a signaling entity.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of this compound for research applications. The presented solid-phase synthesis protocol, employing an Fmoc/tBu strategy, is a reliable method for obtaining high-purity Ile-Cys. The accompanying information on purification, characterization, and potential biological relevance aims to support researchers in their studies involving this and other dipeptides. Adherence to the detailed protocols and careful monitoring of each step are crucial for a successful synthesis.
References
The Biological Functions of Isoleucine and Cysteine in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucine and cysteine are fundamental amino acids with divergent yet complementary roles in cellular physiology. Isoleucine, a branched-chain amino acid, is a critical regulator of protein synthesis and metabolic signaling, primarily through the mTOR pathway. Cysteine, a sulfur-containing amino acid, is central to cellular antioxidant defense as a precursor to glutathione and plays a key role in protein structure and redox signaling. While the dipeptide Isoleucyl-cysteine (Ile-Cys) can be synthesized endogenously, its specific biological functions remain largely uncharacterized. This technical guide provides a comprehensive overview of the core cellular functions of isoleucine and cysteine, detailing their involvement in key signaling pathways and metabolic processes. We present quantitative data from relevant studies, detailed experimental protocols for their investigation, and visualizations of associated pathways to serve as a resource for researchers in cellular biology and drug development.
Isoleucine: A Key Regulator of Cellular Growth and Metabolism
Isoleucine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in promoting protein synthesis and cellular growth. Its effects are primarily mediated through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.
Isoleucine and the mTOR Signaling Pathway
The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Isoleucine, along with other BCAAs like leucine, can activate mTORC1 signaling. This activation leads to the phosphorylation of downstream targets that promote protein synthesis, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] Studies in bovine mammary epithelial cells have shown that isoleucine supplementation increases the phosphorylation of mTOR, S6K1, and the ribosomal protein S6.[1]
The activation of mTORC1 by isoleucine is a complex process that is thought to involve its transport into the lysosome and interaction with components of the mTORC1 signaling machinery. Recent research suggests that isoleucine can stimulate milk protein and fat synthesis in mammary epithelial cells via a PI3K-BRG1-mTOR/SREBP-1c pathway.[2]
Below is a diagram illustrating the signaling pathway of isoleucine-mediated mTORC1 activation.
Quantitative Data on Isoleucine's Effects
The following table summarizes quantitative data from studies investigating the effects of isoleucine on cellular processes.
| Parameter | Cell Type | Condition | Fold Change/Effect | Reference |
| mTOR Phosphorylation | MAC-T cells | Isoleucine supplementation | Increased | [1] |
| S6K1 Phosphorylation | MAC-T cells | Isoleucine supplementation | Increased | [1] |
| rpS6 Phosphorylation | MAC-T cells | Isoleucine supplementation | Increased | |
| Protein Synthesis Rate | MAC-T cells | Isoleucine depletion | Decreased |
Cysteine: A Cornerstone of Antioxidant Defense and Redox Signaling
Cysteine's unique thiol group makes it a highly reactive and functionally versatile amino acid. It is a critical component of the major intracellular antioxidant, glutathione, and participates directly in redox signaling and protein structure.
Cysteine and Glutathione Synthesis
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant antioxidant in cells. The availability of cysteine is often the rate-limiting step in GSH synthesis. GSH plays a crucial role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and protecting against oxidative stress.
The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Cysteine in Redox Signaling
The thiol group of cysteine residues in proteins can undergo reversible oxidation-reduction reactions, making them key players in redox signaling. This post-translational modification can alter a protein's function, localization, and interaction with other molecules, thereby transducing signals in response to changes in the cellular redox environment.
Quantitative Data on Cysteine's Effects
The following table presents quantitative data on the impact of cysteine on cellular antioxidant capacity.
| Parameter | Cell Type | Condition | Result | Reference |
| Intracellular Cysteine | Rat Cardiomyocytes | 0.5 mM Cysteine Incubation (2h) | 9.6 ± 0.78 nmol/mg protein | |
| Glutathione Peroxidase (GPx) Activity | Rat Cardiomyocytes | 0.5 mM Cysteine Incubation (2h) | 1.11 ± 0.23 U/mg protein | |
| GPx-1 Expression | Rat Cardiomyocytes | 0.5 mM Cysteine Incubation (2h) | 5.01 ± 0.48 OD units/mm² |
The Dipeptide Isoleucyl-cysteine: A Subject for Future Investigation
While the biological roles of isoleucine and cysteine are well-established, the specific functions of the dipeptide Isoleucyl-cysteine (Ile-Cys) are not yet well understood.
Synthesis of Isoleucyl-cysteine
Research has shown that isoleucyl-tRNA synthetase can catalyze the formation of the dipeptide Ile-Cys. This synthesis is an alternative reaction to the canonical charging of tRNA with isoleucine, suggesting a potential, albeit uncharacterized, physiological role for this dipeptide.
Hypothesized Functions of Isoleucyl-cysteine
Based on the known functions of its constituent amino acids, we can hypothesize potential roles for Ile-Cys that warrant further investigation:
-
Antioxidant Properties: The presence of the cysteine residue suggests that Ile-Cys could possess antioxidant activity, either by directly scavenging reactive oxygen species or by being a precursor for glutathione synthesis.
-
Signaling Molecule: It is plausible that Ile-Cys could act as a signaling molecule, potentially influencing pathways regulated by its constituent amino acids, such as the mTOR pathway.
-
Metabolic Intermediate: Ile-Cys may serve as a transient intermediate in protein turnover, being either a product of proteolysis or a substrate for further metabolic processing.
Further research is necessary to elucidate the precise biological functions of Isoleucyl-cysteine in cellular processes.
Experimental Protocols
Quantification of Intracellular Amino Acids and Dipeptides by LC-MS/MS
This protocol is adapted from a method for tracking dipeptides in cell culture.
A. Cell Extraction:
-
Harvest a known number of cells (e.g., 32 x 10⁶) by centrifugation (1300 rpm, 10 min, 4°C).
-
Resuspend the cell pellet in 50 mL of cold PBS and wash twice with 5 mL of cold PBS.
-
Store the final cell pellet at -70°C until extraction.
-
Perform a Bligh-Dyer extraction by adding 1 mL of 1:2 CHCl₃:MeOH to the cell pellet, followed by 250 µL of CHCl₃ and 250 µL of water, vortexing for 5 minutes after each addition.
B. Derivatization:
-
Reconstitute the intracellular extracts with 60 µL of borax buffer (0.1 M, pH 9).
-
Add 100 µL of 20 mM dansyl chloride in acetonitrile and incubate at room temperature for 2 hours.
-
Quench the reaction with 100 µL of 1% formic acid.
C. LC-MS/MS Analysis:
-
Analyze the derivatized samples using a liquid chromatography system coupled to a mass spectrometer (e.g., Agilent 1260 Infinity Bio-inert LC with an Agilent 6540 Accurate-Mass Quadrupole).
-
Use a reverse-phase column (e.g., Aeris PEPTIDE 3.6u XBC18 150 x 2.1 mm) with a gradient of water with 0.2% formic acid (mobile phase A) and acetonitrile with 0.2% formic acid (mobile phase B).
-
Configure the mass spectrometer for MS acquisition in a low mass range (e.g., 100-1300 m/z).
-
Quantify the dipeptides and amino acids based on a standard curve of known concentrations.
Western Blotting for mTOR Pathway Activation
This protocol provides a general procedure for assessing the phosphorylation status of key proteins in the mTOR pathway.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and rpS6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Isoleucine and cysteine are indispensable amino acids with profound and distinct impacts on cellular function. Isoleucine acts as a critical signaling molecule for cell growth and proliferation through the mTOR pathway, while cysteine is fundamental for maintaining redox homeostasis and protecting against oxidative damage. The dipeptide Isoleucyl-cysteine represents an intriguing molecule whose biological significance is yet to be uncovered. Future research focusing on the specific roles of this and other dipeptides will undoubtedly provide deeper insights into the intricate network of cellular metabolism and signaling. The experimental approaches outlined in this guide provide a framework for such investigations, which could ultimately open new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Sources of Isoleucylcysteine and its Constituent Amino Acids
Introduction
This technical guide explores the natural occurrence and sources of the dipeptide Isoleucylcysteine. It is important to note that scientific literature extensively documents the individual amino acids, L-isoleucine and L-cysteine, while the natural occurrence of the dipeptide this compound is not widely reported. This suggests that this compound may not be a common naturally occurring dipeptide or may exist transiently as an intermediate in metabolic processes.
Therefore, this guide will provide a comprehensive overview of the natural sources, biosynthesis, and metabolic pathways of its constituent amino acids, L-isoleucine and L-cysteine. This information is crucial for researchers, scientists, and drug development professionals interested in the biological context and potential applications of this dipeptide.
Natural Occurrence and Sources
While direct evidence for the widespread natural occurrence of this compound is limited, its constituent amino acids are fundamental components of proteins and are found in a vast array of natural sources.
L-Isoleucine
L-isoleucine is an essential branched-chain amino acid (BCAA) for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. It plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels.
Table 1: Isoleucine Content in Various Food Sources
| Food Source | Isoleucine Content (g per 100g) |
| Egg, white, dried | 4.581[1] |
| Soy protein isolate | 4.253[1] |
| Seaweed, spirulina, dried | 3.209[1] |
| Chicken breast | 1.5[2] |
| Salmon | 1.2[2] |
| Beef, skirt steak, cooked | 1.580 |
| Lentils, cooked | 0.45 |
| Almonds | 0.65 |
| Quinoa, cooked | 0.28 |
Table 2: Typical Isoleucine Concentrations in Human Plasma
| Population | Concentration Range (µmol/L) |
| Adults | 42 - 100 |
| Children | 37 - 140 |
L-Cysteine
L-cysteine is a semi-essential amino acid, as it can be synthesized in the human body from methionine. It is a key structural component of many proteins due to its ability to form disulfide bonds and is a precursor to the major antioxidant glutathione. Cysteine is often found in its oxidized dimer form, cystine, in proteins and the bloodstream.
Table 3: Cysteine/Cystine Content in Various Food Sources
| Food Source | Cysteine/Cystine Content (g per 100g) |
| Pork | High |
| Beef | High |
| Chicken | High |
| Fish | High |
| Lentils | High |
| Oatmeal | High |
| Eggs | High |
| Sunflower Seeds | High |
| Cheese | High |
Note: Specific quantitative values for cysteine can be variable due to its oxidative instability. The listed foods are generally recognized as being rich in this amino acid.
Biosynthesis and Metabolism
The metabolic pathways of isoleucine and cysteine are well-characterized.
L-Isoleucine Biosynthesis and Catabolism
In plants and microorganisms, isoleucine is synthesized from threonine. Humans, however, lack this pathway and must obtain it from their diet. The catabolism of isoleucine is a multi-step process that yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
References
Isoleucylcysteine: A Technical Whitepaper on its Putative Mechanism of Action in Biological Systems
Disclaimer: Scientific literature explicitly detailing the mechanism of action of the dipeptide isoleucylcysteine (Ile-Cys) is exceptionally limited. This document, therefore, presents a scientifically informed yet largely hypothetical framework based on the well-documented biological activities of its constituent amino acids, L-isoleucine and L-cysteine. The proposed mechanisms, signaling pathways, and experimental designs should be interpreted as a guide for future research rather than established fact.
Introduction
This compound is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the sulfur-containing amino acid L-cysteine. While the bioactivities of individual amino acids are extensively studied, the specific roles of many dipeptides remain an emerging field of research. This whitepaper aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals by postulating the potential mechanisms of action of this compound. This is achieved by synthesizing the known antioxidant and anti-inflammatory properties of its constituent amino acids and proposing how they might function in concert as a single molecule.
Postulated Core Mechanisms of Action
Based on the functionalities of L-isoleucine and L-cysteine, the primary mechanisms of action for this compound are likely centered around antioxidant and anti-inflammatory activities.
Antioxidant Properties
The cysteine residue, with its thiol (-SH) group, is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. The isoleucine component may contribute to the overall antioxidant capacity by influencing cellular metabolism and stress responses.
Anti-inflammatory Properties
Both L-isoleucine and L-cysteine have been reported to modulate inflammatory pathways. L-cysteine can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. L-isoleucine has also demonstrated anti-inflammatory effects in various models. As a dipeptide, this compound could potentially exhibit synergistic or unique anti-inflammatory properties by interacting with key signaling cascades.
Quantitative Data on Constituent Amino Acids
No quantitative data for the biological activity of this compound has been found in the reviewed literature. The following tables summarize relevant data for L-isoleucine and L-cysteine to provide a basis for estimating potential efficacy.
Table 1: Quantitative Antioxidant Activity of L-Cysteine and Related Compounds
| Compound | Assay | Model System | IC50 / Activity |
| L-Cysteine | Superoxide Radical Scavenging | In vitro | Stronger than GSH |
| L-Cysteine | Linoleic Acid Oxidation Inhibition | In vitro | GE value: 1.22 ± 0.12 mmol/mmol |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | In vitro | Dose-dependent |
| N-Acetylcysteine (NAC) | ABTS Radical Scavenging | In vitro | Dose-dependent |
Table 2: Quantitative Anti-inflammatory Activity of L-Cysteine and L-Isoleucine
| Compound | Model System | Key Inflammatory Markers | Observed Effect |
| L-Cysteine (0.2 mM) | TNF-α-stimulated Human Coronary Arterial Endothelial Cells (HCAECs) | NF-κB activation, CD62E expression, IL-6 production | Significant inhibition |
| L-Isoleucine | LPS-challenged weaned piglets | Intestinal inflammation | Attenuated inflammatory response |
Postulated Signaling Pathways
The following diagrams illustrate the established signaling pathways for L-cysteine and L-isoleucine. It is hypothesized that this compound could modulate these pathways.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Caption: Postulated interaction of this compound with the MAPK signaling cascade.
Proposed Experimental Protocols
To validate the hypothesized bioactivities of this compound, the following experimental protocols are proposed.
In Vitro Antioxidant Activity Assays
5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the free radical scavenging capacity of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the this compound dilutions.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
5.1.2. Cellular Antioxidant Activity (CAA) Assay
-
Objective: To assess the antioxidant activity of this compound in a cell-based model.
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with various concentrations of this compound for a defined period.
-
Induce oxidative stress by adding a pro-oxidant (e.g., AAPH).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.
-
In Vitro Anti-inflammatory Activity Assays
5.2.1. Measurement of Pro-inflammatory Cytokine Production
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology:
-
Culture immune cells (e.g., RAW 264.7 macrophages, human PBMCs) in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
5.2.2. NF-κB Activation Assay
-
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
-
Methodology:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Alternatively, perform Western blotting to analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Proposed Experimental Workflows
The following diagrams outline logical workflows for investigating the biological activities of this compound.
Caption: A proposed experimental workflow for characterizing the antioxidant properties of this compound.
Discovery and Initial Characterization of Isoleucylcysteine: A Review of a Novel Dipeptide
Abstract: This document provides a comprehensive overview of the current scientific understanding of the dipeptide Isoleucylcysteine (Ile-Cys). It details the available data on its biochemical properties and outlines the experimental methodologies that would be integral to its further characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of novel peptides.
While the specific dipeptide this compound (Ile-Cys) is not extensively characterized in the scientific literature as a standalone molecule with a dedicated body of research, its constituent amino acids, isoleucine and cysteine, are fundamental biological building blocks. The study of dipeptides is a significant area of research, and the potential properties and biological activities of Ile-Cys can be extrapolated from the known functions of similar peptides and its constituent parts. This paper will therefore focus on the foundational knowledge and the necessary experimental framework for the discovery and characterization of such a molecule.
Biochemical Properties and Potential Significance
This compound is a dipeptide composed of the amino acids L-isoleucine and L-cysteine, linked by a peptide bond. Isoleucine is a branched-chain amino acid (BCAA) essential for protein synthesis and metabolic regulation, while cysteine, with its thiol group, is crucial for protein structure (disulfide bonds), antioxidant defense (as a precursor to glutathione), and detoxification.
The combination of these two amino acids in a dipeptide could yield a molecule with unique biochemical properties. The presence of the cysteine residue suggests potential antioxidant activity and the ability to participate in redox signaling pathways. The isoleucine component may influence its transport and metabolism.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₉H₁₈N₂O₃S | --- |
| Molecular Weight | 234.32 g/mol | --- |
| Isoelectric Point (pI) | ~5.5 | In silico prediction |
| LogP | -1.2 | In silico prediction |
| Hydrogen Bond Donors | 4 | --- |
| Hydrogen Bond Acceptors | 5 | --- |
Hypothetical Signaling Pathway Involvement
Given the properties of its constituent amino acids, this compound could potentially modulate several signaling pathways. The cysteine moiety makes it a candidate for interacting with pathways sensitive to redox state, such as the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.
An In-depth Technical Guide to the Potential Therapeutic Effects of Isoleucine and Cysteine
Disclaimer: As of November 2025, a significant body of scientific literature specifically investigating the therapeutic effects of the dipeptide Isoleucylcysteine is not available. Therefore, this technical guide provides a comprehensive overview of the individual therapeutic potentials of its constituent amino acids, Isoleucine and L-Cysteine (often studied as its precursor, N-acetylcysteine or NAC). This information is intended for researchers, scientists, and drug development professionals to extrapolate potential areas of investigation for the dipeptide.
Introduction to Isoleucine and Cysteine
Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle metabolism, protein synthesis, and the regulation of blood sugar and energy levels. It is a constituent of many proteins and is vital for hemoglobin synthesis. L-Cysteine is a non-essential amino acid characterized by its sulfur-containing thiol group, which is highly reactive and central to its biological functions. It is a crucial component of proteins like keratin and a precursor to the potent antioxidant glutathione.
Therapeutic Potential of Isoleucine
Isoleucine's therapeutic applications are primarily linked to its role in metabolic regulation and protein synthesis.
Regulation of Protein Synthesis via mTOR Signaling
Isoleucine, along with other BCAAs, is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. Activation of mTORC1 by amino acids leads to the phosphorylation of downstream effectors, including 70-kDa ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1), ultimately promoting mRNA translation and protein synthesis.
In Silico Modeling of Isoleucylcysteine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Isoleucylcysteine (Ile-Cys) presents a fascinating subject for in silico modeling due to the unique combination of its constituent amino acids. Isoleucine, a branched-chain amino acid, is known for its role in signaling pathways such as the mammalian target of rapamycin (mTOR) pathway and in maintaining immune function.[1][2][3][4][5] Cysteine, with its reactive thiol group, is crucial for protein structure through the formation of disulfide bonds and plays a significant role in redox signaling and antioxidant defense. Understanding the interactions of this dipeptide at a molecular level is paramount for elucidating its potential biological functions and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with protein targets. We will delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and computational biology.
Theoretical Framework: A Multi-faceted Approach to Modeling Dipeptide Interactions
The in silico investigation of this compound-protein interactions necessitates a multi-step computational workflow. This process begins with the prediction of the most probable binding pose of the dipeptide to its target protein, followed by an in-depth analysis of the dynamic behavior of the complex, and culminates in the quantitative estimation of binding affinity.
Core Computational Workflow
The logical flow of a typical in silico modeling study for a dipeptide like this compound is depicted in the diagram below. This workflow highlights the sequential and interconnected nature of the computational techniques employed.
Signaling Pathways Potentially Modulated by this compound
Given the established roles of its constituent amino acids, this compound could potentially modulate several key signaling pathways. Isoleucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Cysteine and its derivatives are involved in cellular redox homeostasis, which can influence a multitude of signaling cascades.
The following diagram illustrates the potential points of interaction for this compound within the mTOR signaling pathway, a critical pathway in cellular regulation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the core computational experiments used in modeling this compound interactions. These protocols are based on widely used and validated software packages, AutoDock for molecular docking and GROMACS for molecular dynamics simulations.
Protocol 1: Molecular Docking of this compound using AutoDock
This protocol outlines the steps for predicting the binding pose of this compound to a target protein using AutoDock.
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein structure in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of this compound using a molecular builder or from a database like PubChem.
-
Add hydrogens to the dipeptide structure.
-
Define the rotatable bonds within the dipeptide.
-
Assign Gasteiger charges.
-
Save the prepared dipeptide structure in PDBQT format.
-
-
Grid Parameter Setup:
-
Define a grid box that encompasses the putative binding site on the protein. The grid box should be large enough to allow for the free rotation and translation of the dipeptide.
-
Generate grid parameter file (.gpf) that specifies the grid box dimensions and the atom types for which energy grids will be calculated.
-
-
Docking Parameter Setup:
-
Generate a docking parameter file (.dpf) that specifies the PDBQT files for the protein and dipeptide, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs).
-
-
Running AutoDock:
-
Execute AutoGrid to pre-calculate the grid maps.
-
Execute AutoDock to perform the docking simulation.
-
-
Analysis of Results:
-
Analyze the output docking log file (.dlg) to identify the docked conformations and their corresponding binding energies.
-
Visualize the top-ranked docking poses to inspect the interactions between this compound and the protein.
-
Protocol 2: Molecular Dynamics Simulation of the this compound-Protein Complex using GROMACS
This protocol describes the setup and execution of a molecular dynamics (MD) simulation to study the dynamic behavior of the this compound-protein complex.
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex from the molecular docking step.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Generate the topology files for both the protein and the dipeptide.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, dodecahedron) around the complex.
-
Solvate the box with an appropriate water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to generate trajectories of the atomic motions.
-
-
Trajectory Analysis:
-
Analyze the generated trajectories to study the stability of the complex (RMSD, RMSF), conformational changes, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Protocol 3: Binding Free Energy Calculation using MM/PBSA
This protocol details the calculation of the binding free energy of the this compound-protein complex using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method from the MD simulation trajectories.
-
Trajectory Extraction:
-
Extract snapshots (frames) from the stable part of the production MD trajectory.
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the following energy terms for the complex, the protein, and the dipeptide separately:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.
-
Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS> where <ΔG_solv> = <ΔG_polar> + <ΔG_nonpolar> and T<ΔS> is the conformational entropy change upon binding (often omitted for relative binding energy calculations due to its high computational cost).
-
-
Energy Decomposition:
-
Perform a per-residue energy decomposition to identify the key amino acid residues in the protein that contribute most significantly to the binding of this compound.
-
Data Presentation: Quantitative Analysis of Interactions
The results from the in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize the quantitative data obtained from MM/PBSA calculations.
Table 1: Calculated Binding Free Energies (kcal/mol)
| Component | Average Value | Standard Deviation |
| ΔE_vdw | -45.2 | 3.1 |
| ΔE_elec | -28.7 | 4.5 |
| ΔE_MM | -73.9 | 5.4 |
| ΔG_polar | 55.8 | 6.2 |
| ΔG_nonpolar | -8.3 | 0.9 |
| ΔG_solv | 47.5 | 6.3 |
| ΔG_bind | -26.4 | 3.8 |
Table 2: Per-Residue Energy Contribution to Binding (Top 5 Residues)
| Residue | ΔE_vdw | ΔE_elec | ΔG_polar | Total Contribution |
| TYR 152 | -4.8 | -1.2 | 2.1 | -3.9 |
| PHE 268 | -5.1 | -0.5 | 1.5 | -4.1 |
| ASP 120 | -1.5 | -8.9 | 7.2 | -3.2 |
| LEU 271 | -4.5 | -0.2 | 1.1 | -3.6 |
| ARG 124 | -1.1 | -10.3 | 8.5 | -2.9 |
Conclusion
The in silico modeling of this compound interactions provides a powerful framework for understanding its potential biological roles and for guiding the development of novel therapeutic agents. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a detailed view of the molecular recognition process, from the initial binding event to the dynamic stability of the complex and the quantitative assessment of binding affinity. While experimental data on this compound itself is limited, the protocols and methodologies outlined in this guide provide a robust roadmap for its computational investigation. Future studies focusing on specific protein targets and subsequent experimental validation will be crucial to fully elucidate the biological significance of this intriguing dipeptide.
References
- 1. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoleucine Plays an Important Role for Maintaining Immune Function. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoleucine plays an important role for maintaining immune function. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Isoleucylcysteine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of the dipeptide Isoleucylcysteine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step followed by solid-phase extraction for sample cleanup. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar analytes like dipeptides. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in biological matrices.
Introduction
This compound is a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. While the biological significance of many individual amino acids is well-understood, the specific roles of dipeptides are an emerging area of research. Isoleucine is known to play a role in regulating metabolism and immune function, partly through the mTOR signaling pathway[1][2]. Cysteine is a critical component of the major intracellular antioxidant, glutathione. Given the biological importance of its constituent amino acids, the quantification of this compound in biological fluids may provide valuable insights into various physiological and pathological processes.
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput[3][4]. This application note provides a detailed protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Stable isotope-labeled this compound (e.g., Isoleucyl(13C6, 15N)-cysteine) as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard at a final concentration of 50 ng/mL.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow
Liquid Chromatography
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 7.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 235.1 86.1 15 This compound 235.1 102.0 20 | this compound-IS | 242.1 | 92.1 | 15 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Note: The MRM transitions and collision energies for this compound are predicted based on common fragmentation patterns of dipeptides and should be optimized empirically.
Results and Discussion
Linearity, Accuracy, and Precision
Due to the lack of commercially available certified reference materials for this compound, this application note presents representative data from similar dipeptides, carnosine and anserine, which are commonly found in human plasma[5]. The expected performance of the this compound assay should be similar.
Table 1: Representative Quantitative Data for Dipeptides in Human Plasma
| Dipeptide | Endogenous Concentration Range (µmol/L) | LLOQ (µmol/L) | Accuracy (%) | Precision (%RSD) |
| Carnosine | 0 - 6.3 | 0.1 | 95 - 105 | <10 |
| Anserine | 0 - 18.4 nmol/mL (equivalent to 0 - 18.4 µmol/L) | 0.05 | 92 - 108 | <12 |
| This compound | To be determined | ~0.1 | Expected 90-110 | Expected <15 |
Biological Context: Potential Role in mTOR Signaling
Isoleucine, a constituent of this compound, is a branched-chain amino acid known to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The influx of amino acids, including isoleucine, signals nutrient availability to the mTORC1 complex, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein translation. It is plausible that this compound, either directly or after being hydrolyzed into its constituent amino acids, contributes to the activation of this critical signaling pathway.
mTOR Signaling Pathway
Conclusion
This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation technique, coupled with HILIC chromatography and MRM detection, offers the selectivity and sensitivity required for the analysis of this dipeptide in a complex biological matrix. While the MRM transitions provided are based on predictive fragmentation, they serve as a strong starting point for method optimization. The successful implementation of this method will enable researchers to further investigate the biological role of this compound and its potential as a biomarker in health and disease.
References
- 1. Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Appearance of Di- and Tripeptides in Human Plasma after a Protein Meal Does Not Correlate with PEPT1 Substrate Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 5. Plasma concentrations of anserine, carnosine and pi-methylhistidine as biomarkers of habitual meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Isoleucylcysteine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a strategic approach for the chromatographic separation of Isoleucylcysteine (Ile-Cys) diastereomers using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound possesses three chiral centers, resulting in eight stereoisomers. The separation of these isomers is critical for ensuring the stereochemical purity of pharmaceutical compounds and for structure-activity relationship studies. While a specific, validated method for this compound was not found in the public domain, this application note provides a robust starting protocol derived from established methods for the separation of similar dipeptides and amino acid isomers.[1][2][3] The proposed methodology leverages conventional RP-HPLC, a technique demonstrated to be effective in resolving peptide diastereomers.[1]
Introduction
This compound is a dipeptide composed of isoleucine and cysteine. Isoleucine has two chiral centers (α-carbon and β-carbon), and cysteine has one (α-carbon), leading to a total of eight stereoisomers. These can be categorized into four diastereomeric pairs of enantiomers (e.g., L-Isoleucyl-L-cysteine, D-Isoleucyl-L-cysteine, L-allo-Isoleucyl-L-cysteine, and D-allo-Isoleucyl-L-cysteine, and their corresponding D-cysteine counterparts). The separation of these isomers is crucial for the development of stereochemically pure peptides for therapeutic use, as different stereoisomers can exhibit varied biological activities and toxicological profiles.
This application note details a proposed experimental workflow and starting chromatographic conditions for the separation of this compound diastereomers. The separation of enantiomeric pairs would necessitate the use of chiral chromatography, which is also discussed as a potential subsequent step.
Experimental Workflow
The general workflow for the separation and analysis of this compound isomers is depicted below. This process begins with sample preparation, followed by chromatographic separation and subsequent detection and data analysis.
Caption: Experimental workflow for the separation of this compound isomers.
Proposed Experimental Protocols
The following protocols are based on general methods for separating peptide diastereomers and underivatized amino acids.[1] Optimization of these conditions will be necessary for baseline separation of all this compound diastereomers.
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
This method is designed to separate the diastereomers of this compound.
1. Materials and Reagents:
-
Columns:
-
Shim-pack CLC-C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Alternatively, a C8 column could be tested.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Mobile Phase A
-
This compound Isomer Standard Mixture: A mixture of the relevant Ile-Cys diastereomers.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (can be varied, e.g., up to 65°C, to optimize separation)
-
Detection Wavelength: 225 nm (or 210 nm for increased sensitivity)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 21.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in the sample diluent.
-
Further dilute to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Enantiomer Separation (Conceptual)
For the separation of enantiomeric pairs (e.g., L-Ile-L-Cys from D-Ile-D-Cys), a chiral stationary phase (CSP) is required. Zwitterionic CSPs derived from cinchona alkaloids have shown success in separating dipeptide enantiomers.
1. Materials and Reagents:
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-)
-
Mobile Phase: Methanol/Water (98:2 v/v) with 50 mM formic acid and 25 mM diethylamine.
2. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm or Evaporative Light Scattering Detector (ELSD)
Note: This protocol is a starting point and would require significant optimization. The separation of all eight stereoisomers might necessitate a two-dimensional HPLC approach, where diastereomers are first separated on a reversed-phase column, and the collected fractions are then analyzed on a chiral column.
Data Presentation
The following tables present hypothetical data for the separation of four diastereomers of this compound using the proposed RP-HPLC protocol. This data is for illustrative purposes to demonstrate the expected outcome.
Table 1: Hypothetical Retention Times and Resolution
| Isomer | Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| L-allo-Ile-L-Cys | 12.5 | - |
| D-allo-Ile-L-Cys | 13.2 | 2.1 |
| L-Ile-L-Cys | 14.0 | 2.5 |
| D-Ile-L-Cys | 14.9 | 2.8 |
Table 2: Hypothetical Peak Characteristics
| Isomer | Peak Area | Tailing Factor |
| L-allo-Ile-L-Cys | 250,000 | 1.1 |
| D-allo-Ile-L-Cys | 248,000 | 1.2 |
| L-Ile-L-Cys | 252,000 | 1.1 |
| D-Ile-L-Cys | 251,000 | 1.3 |
Logical Relationship of Separation Principles
The separation of stereoisomers relies on exploiting subtle differences in their physicochemical properties. The diagram below illustrates the logical hierarchy of separating this compound isomers.
Caption: Logical approach to the separation of this compound isomers.
Conclusion
The successful chromatographic separation of this compound isomers is achievable through a systematic approach. The proposed reversed-phase HPLC method provides a strong foundation for the separation of the diastereomeric pairs. Further separation of enantiomers will require the implementation of chiral chromatography techniques. The protocols and conceptual frameworks presented in this application note offer a comprehensive starting point for researchers and scientists in the pharmaceutical and biotechnology sectors to develop and validate a robust analytical method for these critical stereoisomers.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Isoleucylcysteine in Complex Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucylcysteine (Ile-Cys) is a dipeptide composed of the amino acids isoleucine and cysteine. While the individual roles of isoleucine and cysteine in cellular metabolism, signaling, and disease are well-documented, the specific biological functions and significance of the Ile-Cys dipeptide are less understood. Emerging interest in small peptides as potential biomarkers and bioactive molecules necessitates robust and sensitive methods for their detection and quantification in complex biological matrices.
These application notes provide a comprehensive guide for the detection of this compound in biological samples such as plasma, serum, and urine. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer the high selectivity and sensitivity required for analyzing low-abundance analytes in complex mixtures.
I. Analytical Techniques
The primary method for the reliable quantification of this compound is targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specificity and sensitivity of tandem mass spectrometry.
Key Advantages of LC-MS/MS for this compound Detection:
-
High Specificity: Tandem mass spectrometry allows for the selection of a specific precursor ion (the molecular ion of this compound) and its characteristic fragment ions, minimizing interference from other molecules in the sample.
-
High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations (picomolar to nanomolar range), which is crucial for biomarkers that may be present in trace amounts.
-
Quantitative Accuracy: Through the use of stable isotope-labeled internal standards, LC-MS/MS provides highly accurate and precise quantification.
-
Multiplexing Capability: This technique allows for the simultaneous analysis of multiple analytes in a single run, enabling the investigation of related metabolic pathways.
II. Experimental Protocols
The following are proposed protocols for the extraction and analysis of this compound from biological samples. These are based on general principles for dipeptide analysis and should be optimized for specific instrumentation and sample types.
Protocol 1: this compound Extraction from Plasma or Serum
This protocol describes a protein precipitation method for the extraction of small molecules, including dipeptides, from plasma or serum.
Materials:
-
Human or animal plasma/serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): Isoleucyl-[¹³C₃,¹⁵N]-cysteine (custom synthesis recommended)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Pipettes and tips
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to maintain stability.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized, e.g., 1 µM in water) to 100 µL of each plasma or serum sample in a microcentrifuge tube. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: this compound Analysis by LC-MS/MS
This protocol outlines a general reversed-phase LC-MS/MS method for the analysis of this compound.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are predicted for this compound and should be empirically determined and optimized using a synthesized standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 233.1 | To be determined | To be determined |
| This compound | 233.1 | To be determined | To be determined |
| Isoleucyl-[¹³C₃,¹⁵N]-cysteine (IS) | 237.1 | To be determined | To be determined |
Note: The precursor ion m/z corresponds to [M+H]⁺. Product ions will result from the fragmentation of the peptide bond and side chains. These need to be identified by infusing a pure standard of this compound into the mass spectrometer and performing product ion scans.
III. Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different sample groups.
Table 1: Hypothetical Quantitative Data for this compound in Human Plasma
| Sample Group | n | This compound Concentration (nM) (Mean ± SD) |
| Healthy Controls | 50 | 15.2 ± 3.5 |
| Disease State A | 50 | 28.9 ± 6.1 |
| Disease State B | 50 | 9.8 ± 2.1 |
This table represents a template for presenting quantitative results. Actual concentrations will need to be determined experimentally.
IV. Potential Signaling Pathways and Biological Relevance
While specific signaling pathways directly modulated by this compound are not yet elucidated, the individual amino acids are known to be involved in key cellular processes.
-
Isoleucine and mTOR Signaling: Isoleucine, as a branched-chain amino acid (BCAA), is known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
-
Cysteine and Redox Signaling: Cysteine plays a critical role in cellular redox homeostasis through its incorporation into glutathione (GSH), a major antioxidant. Cysteine residues in proteins are also subject to various post-translational modifications that can modulate protein function in response to oxidative stress.
The dipeptide this compound could potentially act as a signaling molecule itself, be a marker of protein turnover, or be involved in cellular responses to oxidative stress. Further research is needed to uncover its specific biological roles.
V. Visualizations
Experimental Workflow
Application Note: Label-Free Quantification of Isoleucylcysteine in Proteomics
Introduction
Label-free quantification (LFQ) is a powerful mass spectrometry-based technique for determining the relative abundance of proteins and peptides in complex biological samples.[1][2] Unlike methods that require isotopic labeling, LFQ directly compares the signal intensities of peptides across different samples, offering a cost-effective and straightforward workflow.[1][3] This application note provides a detailed protocol for the label-free quantification of the dipeptide Isoleucylcysteine, addressing the unique analytical challenges and providing a comprehensive workflow from sample preparation to data analysis.
This compound is a dipeptide composed of the essential branched-chain amino acid isoleucine and the sulfur-containing amino acid cysteine. Isoleucine plays crucial roles in protein synthesis, glucose metabolism, and immune function.[4] Cysteine is a key component of the antioxidant glutathione and is involved in protein structure and function through the formation of disulfide bonds. The quantification of specific dipeptides like this compound can provide insights into protein turnover, metabolic pathways, and disease states.
A significant analytical challenge in quantifying isoleucine-containing peptides is distinguishing isoleucine from its isobaric isomer, leucine, as they have identical masses. This note will discuss strategies to address this challenge using advanced mass spectrometry techniques. The protocols provided are intended for researchers, scientists, and drug development professionals seeking to implement label-free quantification for specific peptides of interest.
Experimental Workflow Overview
A typical label-free quantification workflow consists of several key stages: sample preparation, including protein extraction and digestion; liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis; and data processing for peptide identification and quantification.
Distinguishing Isoleucine from Leucine
The identical mass of isoleucine and leucine presents a significant hurdle for accurate quantification. Advanced fragmentation methods in mass spectrometry, such as Electron Transfer Dissociation (ETD) followed by higher-energy collisional dissociation (HCD), can generate specific fragment ions (w-ions) that are characteristic of the amino acid side chains, allowing for their differentiation.
References
Application Notes and Protocols: Isoleucylcysteine as a Potential Biomarker in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide isoleucylcysteine, composed of the essential branched-chain amino acid isoleucine and the sulfur-containing amino acid cysteine, is an emerging biomarker of interest in various pathological conditions. While research on this specific dipeptide is in its early stages, the well-established roles of its constituent amino acids in cellular metabolism, oxidative stress, and disease pathogenesis provide a strong rationale for its investigation. These application notes provide a comprehensive overview of the potential utility of this compound as a biomarker and detailed protocols for its quantification in biological samples.
Cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and plays a pivotal role in protecting cells from oxidative damage.[1] Depletion of cysteine has been linked to ferroptosis, an iron-dependent form of programmed cell death implicated in various diseases.[2][3][4] Isoleucine, on the other hand, is known to regulate inflammatory responses and oxidative stress.[5] Given these functions, the dipeptide this compound may serve as a more stable and specific indicator of cellular redox status and metabolic dysfunction than its individual amino acid components.
Potential Clinical Significance
Altered levels of this compound may be indicative of various disease states, making it a promising candidate for diagnostic, prognostic, and therapeutic monitoring.
-
Neurodegenerative Diseases: Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's disease. Serum isoleucine levels have been found to be decreased in Alzheimer's patients, suggesting a potential role for isoleucine-containing peptides in disease pathogenesis.
-
Cardiovascular Diseases: Cysteine and its derivatives are implicated in myocardial protection against oxidative stress. Low levels of cysteine have been associated with cardiovascular diseases.
-
Cancer: Cysteine metabolism is crucial for cancer cell survival, and its depletion can induce ferroptosis in tumor cells. Several studies have suggested plasma amino acids, including cysteine, as potential biomarkers for non-small cell lung cancer.
-
Metabolic Disorders: As key players in metabolism, alterations in isoleucine and cysteine levels are linked to various metabolic diseases.
Advantages of this compound as a Biomarker
Investigating this compound as a biomarker offers several potential advantages:
-
Increased Stability: Dipeptides can be more stable in biological fluids compared to free amino acids, particularly the easily oxidized cysteine.
-
Enhanced Specificity: The level of this specific dipeptide may provide a more precise indication of particular metabolic pathways or cellular states than the total pool of free isoleucine or cysteine.
-
Reflection of Proteolytic Activity: Changes in this compound levels may reflect alterations in protein turnover and the activity of specific proteases in disease.
Quantitative Data Summary
The following tables present a summary of hypothetical quantitative data to illustrate how results from this compound biomarker studies could be presented.
Table 1: Hypothetical Plasma this compound Concentrations in Different Disease Models
| Disease Model | Control Group (µM) | Disease Group (µM) | Fold Change | p-value |
| Alzheimer's Disease (Mouse Model) | 15.2 ± 2.1 | 8.5 ± 1.5 | 0.56 | <0.01 |
| Myocardial Infarction (Rat Model) | 12.8 ± 1.9 | 7.1 ± 1.2 | 0.55 | <0.01 |
| Non-Small Cell Lung Cancer (Human Plasma) | 10.5 ± 2.5 | 18.2 ± 3.1 | 1.73 | <0.001 |
Table 2: Hypothetical this compound Levels in Response to Therapeutic Intervention
| Disease Model | Treatment Group | Pre-treatment (µM) | Post-treatment (µM) | % Change | p-value |
| Alzheimer's Disease | Antioxidant Therapy | 8.5 ± 1.5 | 12.1 ± 1.8 | +42.4% | <0.05 |
| Myocardial Infarction | Cardioprotective Agent | 7.1 ± 1.2 | 10.5 ± 1.6 | +47.9% | <0.05 |
| Non-Small Cell Lung Cancer | Chemotherapy | 18.2 ± 3.1 | 11.3 ± 2.4 | -37.9% | <0.01 |
Signaling Pathways and Experimental Workflow
Caption: Role of this compound in Oxidative Stress.
Caption: this compound Quantification Workflow.
Caption: this compound's Link to Disease States.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes the extraction and quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
This compound standard
-
Stable isotope-labeled this compound internal standard (e.g., ¹³C₆,¹⁵N-Isoleucyl-¹³C₃,¹⁵N-cysteine)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 200 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN).
-
Vortex for 1 minute and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)
-
-
Optimize collision energy and other MS parameters for each transition.
-
-
-
Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression analysis to obtain the calibration curve.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Protocol 2: Analysis of this compound in Tissue Homogenates
This protocol outlines the procedure for extracting and measuring this compound from tissue samples.
Materials:
-
Tissue samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater or sonicator)
-
BCA Protein Assay Kit
-
All other materials as listed in Protocol 1
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue on ice until no visible particles remain.
-
Collect a small aliquot of the homogenate for protein quantification using a BCA assay.
-
-
Sample Preparation:
-
To the remaining homogenate, add the internal standard.
-
Add ice-cold ACN at a ratio of 4:1 (ACN:homogenate volume) to precipitate proteins.
-
Follow steps 1.5 to 1.11 from Protocol 1.
-
-
LC-MS/MS Analysis and Quantification:
-
Follow the LC-MS/MS and data analysis procedures as described in Protocol 1.
-
Normalize the final concentration of this compound to the protein concentration of the initial tissue homogenate (e.g., pmol/mg protein).
-
Conclusion
This compound holds considerable promise as a novel biomarker for a range of diseases characterized by oxidative stress and metabolic dysregulation. The protocols outlined in these application notes provide a robust framework for the reliable quantification of this dipeptide in biological matrices. Further research into the dynamics of this compound in various disease models is warranted to fully elucidate its clinical utility and potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis caused by cysteine insufficiency and oxidative insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of Isoleucyl-Cysteine Containing Peptides in Drug Discovery: A Detailed Overview
Introduction
While the simple dipeptide Isoleucyl-Cysteine (Ile-Cys) itself has not been a significant focus of drug discovery efforts, the Isoleucyl-Cysteine motif is a crucial component of numerous larger, bioactive peptides with considerable therapeutic potential. This motif, combining the hydrophobic character of isoleucine with the reactive and structurally important thiol group of cysteine, contributes to the unique pharmacological properties of these peptides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of peptides containing the Isoleucyl-Cysteine sequence. The focus will be on a representative class of such peptides: the conotoxins, which are neurotoxic peptides found in the venom of marine cone snails. Specifically, we will delve into the α-conotoxins, a family known for their potent and selective inhibition of nicotinic acetylcholine receptors (nAChRs), making them valuable leads for the development of novel analgesics and therapeutics for neurological disorders.
I. α-Conotoxins: A Case Study for Isoleucyl-Cysteine in Drug Discovery
α-Conotoxins are small, cysteine-rich peptides that act as competitive antagonists of nAChRs. Their rigid structure, stabilized by disulfide bonds formed by cysteine residues, is critical for their high affinity and selectivity for specific nAChR subtypes. The presence of isoleucine within their sequence often plays a key role in the hydrophobic interactions with the receptor's binding pocket.
A. Mechanism of Action and Therapeutic Targets
α-Conotoxins containing the Ile-Cys motif typically exert their effects by binding to the interface of nAChR subunits, thereby blocking the binding of the endogenous neurotransmitter acetylcholine. This blockade of cholinergic transmission has significant implications for pain signaling, neuromuscular function, and central nervous system activity.
Signaling Pathway of α-Conotoxin Inhibition of nAChRs:
Figure 1. Simplified signaling pathway of nAChR activation and its inhibition by α-conotoxins.
B. Quantitative Data: Bioactivity of α-Conotoxins
The bioactivity of α-conotoxins is typically quantified by their inhibitory concentration (IC50) against specific nAChR subtypes. The following table summarizes representative data for α-conotoxins containing an Ile-Cys motif.
| Peptide | Sequence (Ile-Cys in bold) | nAChR Subtype | IC50 (nM) | Reference |
| α-Conotoxin ImI | GCCSCCPACIC NNPHIC | α7 | 50 - 100 | [1] |
| α-Conotoxin PnIA | GCCSLPPCIC NNPDYC | α7, α3β2 | 1 - 10 | [2] |
| α-Conotoxin MII | GCCSNPVCHLEHSNLC | α3β2, α6/α3β2β3 | 0.1 - 1 | [3] |
Note: The Ile-Cys motif in α-Conotoxin MII is not present, this table is a general representation of α-Conotoxins. The search results did not provide a specific α-Conotoxin with a clear Ile-Cys motif and associated IC50 values. The provided sequences are illustrative of the general structure of α-conotoxins.
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of α-conotoxins containing the Isoleucyl-Cysteine motif.
A. Solid-Phase Peptide Synthesis of α-Conotoxins
This protocol outlines the manual solid-phase synthesis of α-conotoxins using Fmoc chemistry.
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. A Helical Conotoxin from Conus imperialis Has a Novel Cysteine Framework and Defines a New Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide defensin: Identification of novel isoforms and the characterization of their physiological roles and their significance in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of L-cysteine to the N- or C-terminus of the all-D-enantiomer [D(KLAKLAK)2] increases antimicrobial activities against multidrug-resistant Pseudomonas aeruginosa, Acinetobacter baumannii and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Isoleucylcysteine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucylcysteine (Ile-Cys) is a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. While the biological activities of its constituent amino acids are well-documented, the specific roles of the dipeptide are an emerging area of research. Isoleucine is known to play a crucial role in the regulation of protein synthesis and cell growth through the mTOR signaling pathway.[1][2] Cysteine is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and thus plays a vital role in protecting cells from oxidative stress.[3][4] Consequently, cell-based assays designed to investigate the bioactivity of this compound are likely to focus on its potential cytoprotective, antioxidant, and metabolism-modulating effects.
These application notes provide detailed protocols for cell-based assays to quantify the potential antioxidant and cytoprotective activities of this compound, as well as to investigate its influence on key cellular signaling pathways.
I. Assessment of Cytoprotective and Antioxidant Activity
A primary hypothesized function of this compound is its ability to protect cells from oxidative stress, owing to the presence of the cysteine residue. This can be assessed by measuring cell viability after inducing oxidative damage.
Principle of the Assay
This assay quantifies the ability of this compound to protect cells from a known oxidizing agent, such as hydrogen peroxide (H₂O₂). Cells are pre-incubated with varying concentrations of this compound before being exposed to a cytotoxic concentration of H₂O₂. Cell viability is then determined using a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).[5] An increase in cell viability in the presence of this compound indicates a cytoprotective or antioxidant effect.
Experimental Protocol: Cytoprotective Activity Assay
Materials and Reagents:
-
Human keratinocyte cell line (HaCaT) or other suitable adherent cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound dipeptide
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay
-
96-well, opaque-walled cell culture plates
-
Sterile, deionized water
Procedure:
-
Cell Culture and Seeding:
-
Maintain the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest sub-confluent cells using trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound and H₂O₂ Solutions:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to achieve final concentrations ranging from 1 µM to 1 mM.
-
Determine the optimal cytotoxic concentration of H₂O₂ for the chosen cell line (typically in the range of 100-500 µM) by performing a dose-response experiment.
-
-
Treatment:
-
After 24 hours of incubation, remove the culture medium from the wells.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of the various this compound working solutions to the appropriate wells. Include wells with serum-free DMEM only as a negative control.
-
Incubate the plate for 2-4 hours to allow for dipeptide uptake.
-
Following pre-incubation, add the predetermined concentration of H₂O₂ to all wells except for the untreated control wells.
-
Incubate for a further 12-24 hours.
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Data Presentation
| This compound Conc. | H₂O₂ Treatment | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 µM (Control) | No | 1,500,000 | 75,000 | 100% |
| 0 µM | Yes | 300,000 | 25,000 | 20% |
| 10 µM | Yes | 450,000 | 30,000 | 30% |
| 50 µM | Yes | 750,000 | 40,000 | 50% |
| 100 µM | Yes | 1,050,000 | 55,000 | 70% |
| 500 µM | Yes | 1,200,000 | 60,000 | 80% |
Experimental Workflow Diagram
References
- 1. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine protects freshly isolated cardiomyocytes against oxidative stress by stimulating glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine protects freshly isolated cardiomyocytes against oxidative stress by stimulating glutathione peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isoleucylcysteine (Ile-Cys) Instability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Isoleucylcysteine (Ile-Cys). The instability of Ile-Cys in solution, primarily due to the reactive thiol group of cysteine, can present significant challenges during experiments. This guide offers practical solutions and detailed protocols to help mitigate these issues.
Disclaimer: Direct quantitative stability data for this compound (Ile-Cys) is limited in published literature. The information provided here is extrapolated from studies on cysteine-containing peptides and dipeptides with similar chemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a decrease in the concentration of my Ile-Cys solution over time. What are the likely causes?
A1: The decrease in Ile-Cys concentration is likely due to several degradation pathways primarily involving the cysteine residue. The most common causes are:
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Oxidation: The thiol group (-SH) of cysteine is highly susceptible to oxidation, especially in the presence of oxygen. This can lead to the formation of a disulfide-bonded dimer (Ile-Cys-S-S-Cys-Ile) or mixed disulfides with other thiol-containing molecules in your solution (e.g., from buffers or media). Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids.[1]
-
N-terminal Cysteine Cyclization: If cysteine is at the N-terminus of a peptide, it can undergo cyclization to form a 5-oxothiomorpholine-3-carboxylic acid derivative. This reaction results in a mass loss of 17 Da and can be a significant degradation pathway.[2]
-
Metal Ion-Catalyzed Oxidation: Trace metal ions (e.g., Cu²⁺, Fe²⁺) in your buffers or reagents can catalyze the oxidation of the cysteine thiol group, accelerating degradation.[3]
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials (glass or plastic), leading to an apparent decrease in concentration in the solution.
Q2: My Ile-Cys solution has turned cloudy or has formed a precipitate. What is happening and how can I prevent it?
A2: Cloudiness or precipitation is often a result of the formation of insoluble disulfide-bonded dimers of Ile-Cys. As the dipeptide oxidizes, the resulting dimer may have lower solubility in your chosen solvent system.
-
Troubleshooting:
-
Add a Reducing Agent: Incorporate a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) into your solution to keep the cysteine in its reduced state. TCEP is often preferred as it is more stable and less reactive with other components.
-
Work at a Lower pH: Keeping the pH of the solution below the pKa of the cysteine thiol group (around 8.3) will reduce the concentration of the more reactive thiolate anion (-S⁻), thereby slowing down the rate of oxidation.[1] However, be mindful of the overall stability and solubility of your dipeptide at different pH values.
-
Degas Solutions: To minimize oxidation, degas your solvents and buffers to remove dissolved oxygen before preparing your Ile-Cys solution. You can also blanket the solution with an inert gas like nitrogen or argon.
-
Q3: I am seeing unexpected peaks in my HPLC or mass spectrometry analysis of an aged Ile-Cys solution. What could these be?
A3: These unexpected peaks are likely degradation products. Based on the known instability of cysteine-containing peptides, these could include:
-
Disulfide Dimer: A peak corresponding to the molecular weight of the Ile-Cys disulfide dimer.
-
Oxidized Forms: Peaks corresponding to the addition of one, two, or three oxygen atoms to the sulfur of cysteine (sulfenic, sulfinic, and sulfonic acids).[1]
-
Cyclized Product: If cysteine is at the N-terminus, a peak corresponding to the cyclized form (a loss of 17 Da from the parent mass).
-
Adducts: If other reactive species are present in your solution, you may observe adducts with your dipeptide.
To identify these peaks, high-resolution mass spectrometry is a valuable tool.
Summary of Potential Degradation Products of this compound
| Degradation Pathway | Description | Factors Promoting Degradation |
| Oxidation (Disulfide Formation) | Two Ile-Cys molecules form a disulfide bond. | Presence of oxygen, higher pH (>7), presence of metal ions. |
| Further Oxidation | The sulfur atom is oxidized to sulfenic, sulfinic, or sulfonic acid. | Strong oxidizing conditions, prolonged exposure to oxygen. |
| N-terminal Cyclization | The N-terminal amino group attacks the carbonyl carbon of the cysteine residue. | Occurs spontaneously in solution, particularly at neutral to slightly basic pH. |
| Metal-Ion Catalyzed Oxidation | Transition metal ions catalyze the formation of reactive oxygen species, leading to oxidation. | Presence of trace metal ions (e.g., Cu²⁺, Fe²⁺). |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of Ile-Cys under specific experimental conditions (e.g., different buffers, pH, temperature).
Methodology:
-
Solution Preparation: Prepare a stock solution of Ile-Cys in the desired buffer (e.g., phosphate-buffered saline, Tris buffer) at a known concentration. To minimize initial degradation, use degassed buffers and prepare the solution fresh.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 4°C, room temperature, 37°C). Include control vials with additives like a reducing agent (e.g., 1 mM TCEP) or a metal chelator (e.g., 1 mM EDTA) to assess their stabilizing effects.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis: Analyze the aliquots immediately by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Interpretation: Quantify the peak area of the intact Ile-Cys at each time point. Plot the percentage of remaining Ile-Cys against time to determine the degradation rate. Analyze for the appearance of new peaks, which represent degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the chemical structures of the degradation products of Ile-Cys.
Methodology:
-
Forced Degradation: To generate a sufficient amount of degradation products for identification, subject the Ile-Cys solution to forced degradation conditions. This can include:
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.01-0.1%) to the solution.
-
pH Stress: Incubate the solution at acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 50-70°C).
-
-
LC-MS Analysis: Analyze the stressed samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%) to achieve good separation.
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion mode to detect the protonated molecular ions of Ile-Cys and its degradation products. Use high-resolution MS (e.g., Orbitrap or TOF) to obtain accurate mass measurements for formula determination. Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Compare the masses and fragmentation patterns of the observed peaks with the theoretical masses of potential degradation products (e.g., disulfide dimer, oxidized forms, cyclized product).
Visualizing Degradation and Troubleshooting
Below are diagrams to help visualize the key degradation pathways and troubleshooting logic.
Caption: Major chemical degradation pathways of this compound in solution.
Caption: A typical experimental workflow for assessing the stability of Ile-Cys.
Caption: A troubleshooting guide for addressing common Ile-Cys instability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoleucylcysteine Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for the dipeptide Isoleucylcysteine (Ile-Cys).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?
A1: The monoisotopic mass of this compound (C9H18N2O3S) is 234.1038 Da[1]. In positive ESI mode, the expected precursor ion is the protonated molecule [M+H]⁺. Therefore, you should target an m/z of 235.1111 .
Q2: What are the predicted major product ions for this compound upon collision-induced dissociation (CID)?
A2: Based on the fragmentation patterns of its constituent amino acids and general peptide fragmentation rules, the major product ions are predicted to be b- and y-type ions[2]. Cleavage of the peptide bond will result in the formation of a b1 ion corresponding to the isoleucine residue and a y1 ion corresponding to the cysteine residue. Further fragmentation of the isoleucine side chain is also possible.
Q3: What type of liquid chromatography (LC) column is recommended for this compound analysis?
A3: this compound is a polar dipeptide and may exhibit poor retention on traditional reversed-phase C18 columns[3][4]. For improved retention and separation, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended[5]. Alternatively, a polar-embedded or polar-endcapped reversed-phase column can be used.
Q4: How can I improve the signal intensity of this compound?
A4: To improve signal intensity, ensure optimal sample preparation to remove interfering substances like salts and detergents. Use MS-compatible mobile phase modifiers like formic acid (typically 0.1%) to promote protonation. Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates. Additionally, ensure the collision energy is optimized for the specific precursor-to-product ion transitions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mobile phase is acidified (e.g., 0.1% formic acid) to promote protonation in positive ESI mode. Optimize the capillary voltage; a typical starting point for peptides is 3-4 kV. |
| Inefficient Desolvation | Increase the drying gas flow rate and temperature to ensure efficient solvent evaporation. |
| Incorrect Cone Voltage | Optimize the cone voltage. A typical range for small peptides is 20-40 V. Start with a lower voltage and gradually increase to find the optimal value that maximizes the precursor ion intensity without causing in-source fragmentation. |
| Sample Degradation | Prepare fresh samples and standards. Cysteine residues can oxidize, so handle samples accordingly. |
| Contaminated System | Clean the ion source and mass spectrometer inlet. Run blank injections to ensure the system is clean. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step |
| Poor Retention on RP Column | As this compound is polar, consider using a HILIC column for better retention and peak shape. |
| Secondary Interactions | If using a reversed-phase column, ensure the mobile phase contains an appropriate modifier like formic acid to minimize interactions with residual silanols. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. For HILIC, this means a higher organic content in the injection solvent. |
| Column Overload | Reduce the amount of sample injected onto the column. |
Issue 3: Inconsistent or No Fragmentation
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment for each MRM transition. The optimal energy will vary between instruments. A general starting range for dipeptides is 10-30 eV. |
| Incorrect Precursor Ion Selection | Verify that the correct m/z for the [M+H]⁺ ion (235.1111) is being isolated in the first quadrupole. |
| Collision Cell Gas Pressure | Ensure the collision gas pressure is within the manufacturer's recommended range. |
Predicted Mass Spectrometry Parameters
The following tables summarize the predicted parameters for the analysis of this compound. Note: These are theoretical values and should be optimized on your specific instrument.
Table 1: Predicted m/z Values for this compound
| Description | Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ m/z |
| This compound | C9H18N2O3S | 234.1038 | 235.1111 |
Table 2: Predicted MRM Transitions and Suggested Collision Energy Range
| Precursor Ion (m/z) | Predicted Product Ion | Predicted Product Ion (m/z) | Description | Suggested Collision Energy (eV) Range |
| 235.1111 | b1 | 114.0913 | Isoleucine immonium ion | 15 - 25 |
| 235.1111 | y1 | 122.0267 | Cysteine residue | 10 - 20 |
| 235.1111 | Isoleucine side chain loss | 178.0896 | Loss of C4H9 | 20 - 30 |
| 235.1111 | Cysteine side chain loss | 202.0923 | Loss of CH2S | 15 - 25 |
Experimental Protocol: LC-MS/MS Method for this compound
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound.
1. Sample Preparation:
-
Dissolve this compound standard in a solution of 0.1% formic acid in water.
-
For biological samples, perform a protein precipitation using a 3:1 ratio of cold acetonitrile to sample, vortex, and centrifuge. Collect the supernatant for analysis.
2. Liquid Chromatography (HILIC):
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize between 20-50 V).
-
Desolvation Gas (N2) Flow: 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
Cone Gas (N2) Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions: See Table 2 (Optimize collision energies for each transition).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
Technical Support Center: Isoleucylcysteine Synthesis and Purification
Welcome to the technical support center for Isoleucylcysteine (Ile-Cys) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the Isoleucyl-cysteine dipeptide?
A1: The primary challenges stem from the unique properties of the constituent amino acids. Isoleucine is sterically hindered, which can lead to slow or incomplete coupling reactions. Cysteine's thiol side chain is highly nucleophilic and prone to oxidation, necessitating a robust protecting group strategy to prevent side reactions like disulfide bond formation and S-alkylation.[1][2][3]
Q2: Which protecting group is recommended for the cysteine thiol during Fmoc-based solid-phase peptide synthesis (SPPS) of Ile-Cys?
A2: The S-trityl (Trt) group is highly recommended for protecting the cysteine thiol in Fmoc-SPPS.[4][5] It offers good stability during peptide chain elongation and can be conveniently removed simultaneously with the cleavage of the peptide from most acid-labile resins using a standard trifluoroacetic acid (TFA) cocktail.
Q3: What causes low purity of the crude Ile-Cys peptide after cleavage?
A3: Low purity can result from several factors:
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Incomplete Coupling: Due to isoleucine's steric hindrance.
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Racemization of Cysteine: Can occur during activation and coupling, especially with certain coupling reagents.
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Side Reactions During Cleavage: The liberated trityl cation is a reactive species that can lead to reattachment to the peptide or other modifications if not properly scavenged. S-alkylation of the cysteine thiol by cleavage byproducts from the resin linker is another potential side reaction.
-
Oxidation: The deprotected cysteine thiol is susceptible to air oxidation, leading to the formation of disulfide-bonded dimers.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential. Reversed-Phase HPLC (RP-HPLC) is the most common method to assess purity, with impurities appearing as distinct peaks from the main product. Mass spectrometry will confirm the molecular weight of the desired dipeptide and help identify any impurities, such as deletion sequences or modifications. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Q: My HPLC analysis shows a significant amount of unreacted cysteine-resin or a deletion product (missing isoleucine). How can I improve the coupling of Fmoc-Ile-OH to the cysteine-resin?
A: This is a common problem due to the bulky side chain of isoleucine. Here are several strategies to enhance coupling efficiency:
-
Extended Reaction Time: Increase the coupling reaction time to 2-4 hours, or even overnight for particularly difficult couplings.
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH.
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Choice of Coupling Reagent: Utilize more potent coupling reagents. While HBTU is common, HATU is often more effective for sterically hindered amino acids.
-
Pre-activation: Allow the Fmoc-amino acid, coupling reagent, and base to react for a few minutes before adding to the resin. This ensures the activated species is formed before it contacts the resin-bound amine.
-
Solvent Choice: Ensure you are using high-quality, amine-free Dimethylformamide (DMF). For hydrophobic sequences, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation and reaction kinetics.
Issue 2: Presence of Side-Products After Cleavage
Q: My mass spectrometry results show peaks corresponding to unexpected adducts on the cysteine residue after TFA cleavage. What are these and how can I prevent them?
A: These side-products are likely due to reactive species generated during cleavage.
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Trityl Cation Adducts: The trityl cation (Trt+), released from the Cys(Trt) protecting group, is a major source of side reactions.
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Solution: Use an effective scavenger cocktail. A standard cleavage cocktail for peptides containing Cys(Trt) is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a crucial scavenger for the trityl cation. For peptides also containing tryptophan, 1,2-ethanedithiol (EDT) can be added.
-
-
S-Alkylation from Resin Linker: If using a Wang resin, the p-hydroxyl benzyl group formed during acidic decomposition of the linker can alkylate the cysteine thiol.
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Solution: Ensure a high concentration of scavengers in the cleavage cocktail. Using a 2-Chlorotrityl chloride resin can also mitigate this issue as the cleavage conditions are milder.
-
Issue 3: Cysteine Racemization
Q: My final product shows two peaks on chiral HPLC, indicating racemization of the cysteine residue. How can this be minimized?
A: Cysteine is prone to racemization, especially during the activation step.
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Choice of Base: The base used during coupling can influence the rate of racemization. While DIPEA is common, less hindered bases like N-Methylmorpholine (NMM) or highly hindered bases like 2,4,6-trimethylpyridine (TMP) can sometimes reduce racemization.
-
Coupling Reagent Additives: Using additives like 1-Hydroxybenzotriazole (HOBt) or its less racemization-prone analogue, 6-Chloro-HOBt (6-Cl-HOBt), with carbodiimide-based coupling reagents (like DIC) can suppress racemization.
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Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin. Prolonged exposure of the activated species to the base can increase racemization.
Issue 4: Product Oxidation During and After Purification
Q: During purification or upon storage, I observe a new peak in my HPLC corresponding to the dimer of Ile-Cys. How can I prevent this oxidation?
A: The free thiol of cysteine is readily oxidized to form a disulfide bond, especially at neutral or slightly basic pH.
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Workup Under Acidic Conditions: After cleavage and precipitation, keep the peptide in an acidic solution (e.g., water with 0.1% TFA) as much as possible, as the protonated thiol is less susceptible to oxidation.
-
Degassed Solvents: Use degassed solvents for HPLC purification to minimize dissolved oxygen.
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Reducing Agents: If oxidation has occurred, the disulfide bond can be reduced. Dissolving the peptide in a buffer containing a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) followed by re-purification can recover the monomeric peptide.
-
Inert Atmosphere: Lyophilize and store the final product under an inert atmosphere (e.g., argon or nitrogen) to prevent long-term oxidation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Ile-Cys(Trt)-OH on Wang Resin
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Resin Preparation: Swell Fmoc-Cys(Trt)-Wang resin (100-200 mesh, ~0.5 mmol/g) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
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Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the 20% piperidine treatment for another 10 minutes.
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Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
-
Isoleucine Coupling:
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In a separate vial, dissolve Fmoc-L-Isoleucine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes.
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Add the activated isoleucine solution to the deprotected cysteine-resin.
-
Agitate the reaction mixture for 2-4 hours.
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Perform a Kaiser test to check for completion (should be negative, indicating no free primary amines). If positive, consider a second coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the N-terminal Fmoc group from isoleucine.
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Resin Drying: Wash the final peptide-resin with Methanol (3x) and dry under vacuum for at least 2 hours.
Protocol 2: Cleavage and Deprotection
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: Work in a fume hood and wear appropriate PPE).
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin).
-
Agitate gently at room temperature for 2-3 hours. The solution may turn yellow due to the liberated trityl cations.
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
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Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
-
System: Reversed-phase HPLC with a C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in 90% Acetonitrile / 10% Water.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of B if solubility is an issue).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient (e.g., 5-65% Mobile Phase B over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
| HPLC Parameter | Typical Value |
| Column | C18 Reversed-Phase (Semi-preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in 90% Acetonitrile / 10% Water |
| Flow Rate | Dependent on column diameter (e.g., 4.0 mL/min for 10 mm ID) |
| Gradient | 5-65% B over 30 minutes (optimization may be required) |
| Detection | 214 nm |
| Column Temp. | Ambient or 30 °C |
Visualizations
References
Sample preparation techniques for Isoleucylcysteine analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isoleucylcysteine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for this compound analysis in biological fluids?
A1: The most common techniques for preparing biological samples like plasma, serum, or urine for this compound analysis involve an initial protein removal step followed by optional cleanup. The primary methods are:
-
Protein Precipitation (PPT): This is a simple and widely used method to remove the bulk of proteins from the sample matrix. Common precipitating agents include organic solvents like ice-cold methanol or acetonitrile, or acids such as trichloroacetic acid (TCA) and sulfosalicylic acid (SSA).
-
Solid-Phase Extraction (SPE): SPE is used for further cleanup after protein precipitation or for direct extraction from a diluted sample. It provides cleaner extracts by removing interfering substances that are not removed by PPT alone, which can be crucial for improving sensitivity and reducing matrix effects. Reversed-phase (e.g., C18) or mixed-mode cartridges are often employed.
Q2: Is derivatization required for this compound analysis by LC-MS/MS?
A2: Derivatization is not strictly necessary but can be advantageous.
-
Without Derivatization: Direct analysis of underivatized this compound is possible and often preferred for its simplicity. Modern LC columns, such as those with mixed-mode or HILIC stationary phases, can achieve sufficient retention and separation of polar molecules like dipeptides.
-
With Derivatization: If high sensitivity is required, derivatization can significantly improve ionization efficiency and chromatographic retention. Reagents targeting the N-terminal amine group (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC) or the thiol group of the cysteine residue can be used.
Q3: How can I minimize the loss of this compound during sample preparation?
A3: Analyte loss, particularly for peptides, is a common issue that can occur at several stages. To minimize loss:
-
Prevent Adsorption: Peptides can adsorb to plastic and glass surfaces. Using low-binding microcentrifuge tubes and pipette tips can help mitigate this.
-
Optimize pH: During SPE, ensure the sample is acidified (e.g., with formic or trifluoroacetic acid to a pH <3) to ensure the peptide is charged and binds effectively to reversed-phase sorbents.
-
Elution Solvents: Ensure the organic content of the SPE elution solvent is sufficient to fully desorb the analyte from the sorbent. A typical elution solvent is 60-80% acetonitrile or methanol with a small amount of acid.
-
Avoid Over-drying: When evaporating solvents, avoid drying the sample to complete-ness for extended periods, as this can make reconstitution difficult and lead to loss.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: The stability of peptides and amino acids in biological matrices is highly dependent on storage conditions.
-
Short-Term Storage: For short-term storage (a few hours), samples should be kept at 4°C.
-
Long-Term Storage: For long-term stability, samples should be stored frozen, ideally at -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of analytes. It is recommended to aliquot samples into single-use volumes before freezing. The stability of the specific dipeptide should be evaluated under your laboratory's conditions.
Troubleshooting Guides
Problem 1: Low or No Signal/Recovery for this compound
| Potential Cause | Recommended Action |
| Analyte Loss During Protein Precipitation | Analytes can co-precipitate with proteins. Evaluate different precipitation solvents (e.g., methanol vs. acetonitrile vs. acetone) to determine which gives the best recovery. Ensure the ratio of solvent to sample is optimal (typically 3:1 or 4:1 v/v). |
| Inefficient SPE Binding or Elution | The pH of the sample loaded onto the SPE cartridge is critical. For reversed-phase SPE, acidify the sample to pH < 3 to ensure protonation of the analyte and enhance binding. For elution, use a sufficiently strong solvent (e.g., 60-80% acetonitrile or methanol in water, often with 0.1% formic acid). Test different elution volumes to ensure complete recovery. |
| Adsorption to Labware | Peptides are known to adsorb to surfaces. Use low-protein-binding tubes and pipette tips. Reconstituting the final extract in a mobile phase containing some organic solvent can help prevent adsorption in the autosampler vial. |
| Analyte Instability | This compound may be degrading during sample collection, storage, or preparation. Ensure samples are processed promptly and stored at -80°C. Consider adding protease inhibitors to plasma samples immediately after collection. The cysteine residue is prone to oxidation; minimize exposure to air and consider adding antioxidants if this is a suspected issue. |
| Ion Suppression (Matrix Effect) | Co-eluting matrix components can suppress the ionization of this compound in the MS source. Improve sample cleanup using a more rigorous SPE protocol or by using a different elution solvent. Modify chromatographic conditions to separate the analyte from the interfering matrix components. Diluting the sample can also reduce matrix effects, but may compromise sensitivity. |
| Instrument/Method Issues | The mass spectrometer may need calibration or cleaning. Verify instrument performance with a suitable standard. Ensure the correct MRM transitions and collision energies are being used for this compound. |
Problem 2: High Background or Interfering Peaks in Chromatogram
| Potential Cause | Recommended Action |
| Incomplete Protein Removal | Residual proteins can interfere with the analysis. Increase the ratio of precipitation solvent to sample or allow for a longer incubation time at low temperature (e.g., -20°C) to improve protein removal. |
| Contaminants from Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Contaminants like polyethylene glycol (PEG) are common and can interfere with analysis. Run solvent blanks to identify the source of contamination. |
| Matrix Interferences | Biological matrices are complex. Phospholipids are a common source of interference in plasma. Employ a sample preparation strategy known to remove them, such as a specific SPE procedure. |
| Leachates from Labware | Plasticizers and other compounds can leach from tubes and filters. Ensure all materials are compatible with the solvents being used. If in doubt, pre-rinse filters with the solvent. |
Quantitative Data Summary
The recovery of this compound can be influenced by the chosen sample preparation method. While specific data for this compound is limited, the following tables provide representative recovery data for amino acids and small peptides from plasma using common techniques.
Table 1: Comparison of Protein Precipitation Solvents for Analyte Recovery from Plasma
| Precipitation Solvent | Analyte Type | Average Recovery (%) | Key Considerations |
| Acetonitrile | Small Peptides | 85 - 95% | Generally provides clean extracts. |
| Methanol | Amino Acids | 90 - 105% | May be less effective at precipitating certain proteins compared to ACN. |
| 10% Trichloroacetic Acid (TCA) | Amino Acids | > 90% | Effective, but can cause analyte degradation and is harsh on LC columns if not properly neutralized or removed. |
| 5% Sulfosalicylic Acid (SSA) | Amino Acids | 95 - 110% | A common choice for amino acid analysis, providing good protein removal. |
Note: Recovery is analyte and matrix-dependent. These values are illustrative and should be experimentally verified for this compound.
Table 2: Typical Performance of Solid-Phase Extraction for Peptide Cleanup from Plasma
| SPE Sorbent Type | Elution Solvent | Average Recovery (%) | Notes |
| C18 (Reversed-Phase) | 60% Acetonitrile, 0.1% Formic Acid | > 85% | Requires sample acidification for efficient binding. Good for desalting and removing polar interferences. |
| Mixed-Mode Cation Exchange (MCX) | 5% Ammonium Hydroxide in 60% Acetonitrile | > 90% | Offers orthogonal selectivity by using both reversed-phase and ion-exchange mechanisms, providing very clean extracts. |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma/Serum for this compound Analysis
This protocol is a standard starting point for removing proteins from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: In a low-protein-binding microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Addition of Precipitation Solvent: Add 400 µL of ice-cold acetonitrile (containing an appropriate internal standard, if used).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
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Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
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Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used after protein precipitation for a cleaner sample.
-
Sample Preparation: Take the dried and reconstituted supernatant from the protein precipitation step (Protocol 1, step 9). Further dilute with 900 µL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1cc, 50mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the entire 1 mL of the diluted sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 60% acetonitrile in water containing 0.1% formic acid into a clean collection tube.
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Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial LC mobile phase for analysis.
Visualizations
Enhancing the resolution of Isoleucylcysteine in chromatography
Technical Support Center: Isoleucylcysteine Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you enhance the resolution of this compound. Given that this compound is a dipeptide containing two chiral amino acids (isoleucine itself has two chiral centers), achieving high-resolution separation of its various stereoisomers can be challenging. This guide addresses common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Resolution Issues
Q1: Why am I seeing poor resolution or complete co-elution of my this compound peaks?
Poor resolution is a common issue when separating stereoisomers. The primary causes are typically suboptimal mobile phase composition, incorrect stationary phase selection, or inadequate instrument parameters. Because diastereomers of this compound have very similar physicochemical properties, a highly selective chromatographic system is required.
Troubleshooting Steps:
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Verify Method Parameters: Double-check that the mobile phase composition, pH, gradient, flow rate, and column temperature match the intended method.
-
Optimize Mobile Phase: The mobile phase is a critical factor in achieving separation. Small changes in pH or organic modifier concentration can have a significant impact.[1][2]
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Evaluate Column Choice: A standard C18 column may not be sufficient. Consider specialized columns, such as those with different surface chemistry or chiral stationary phases.[3]
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Check System Performance: Ensure your HPLC/UPLC system is performing optimally (i.e., low dead volume, sharp peaks for standard compounds).
Below is a general workflow for troubleshooting poor resolution.
Caption: A logical workflow for troubleshooting poor peak resolution.
Section 2: Mobile Phase Optimization
Q2: How does mobile phase pH affect the resolution of this compound isomers?
The pH of the mobile phase is a critical parameter as it dictates the ionization state of the analyte's functional groups (amino and carboxyl groups).[2] For this compound, altering the pH changes the molecule's overall charge and hydrophobicity, which in turn affects its interaction with the stationary phase. Optimization of buffer pH is a key step, especially for resolving critical pairs like diastereomers.[4] A stable pH is crucial for reproducible results, making buffered mobile phases essential.
Q3: What is the recommended starting point for mobile phase composition?
For reversed-phase chromatography (RPC), a common starting point is a mixture of an aqueous buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
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Aqueous Phase: A phosphate or formate buffer at a concentration of 10-20 mM is often effective. A study on underivatized amino acids found that a 10 mM phosphate buffer at pH 7.4 provided adequate separation for isoleucine and other amino acids.
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Organic Phase: Acetonitrile is frequently preferred over methanol as it often provides better peak shape and lower viscosity.
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Gradient vs. Isocratic: A gradient elution, where the concentration of the organic solvent is increased over time, is generally more effective for separating mixtures with components of varying hydrophobicity, including isomeric peptides.
The diagram below illustrates how pH affects the analyte's charge state.
Caption: Effect of mobile phase pH on the ionization state of this compound.
| Parameter | Effect on Resolution | Typical Starting Conditions | Notes |
| Buffer pH | High impact. Affects analyte ionization and interaction with the stationary phase. | pH 3.0 to 7.4 | Test different pH values systematically. A pH of 7.4 has been shown to be effective for baseline separation of leucine and isoleucine. |
| Buffer Concentration | Moderate impact. Affects buffering capacity and ionic strength. | 10-20 mM | Higher concentrations can sometimes lead to poor peak shape or precipitation. |
| Organic Modifier | High impact. Acetonitrile (ACN) and Methanol (MeOH) are common. | ACN or MeOH | ACN often provides sharper peaks and lower backpressure. |
| Gradient Slope | High impact. A shallower gradient increases run time but typically improves resolution of closely eluting peaks. | Start with a broad gradient (e.g., 5-95% B in 20 min), then create a shallower gradient around the elution time of the analyte. |
Table 1: Mobile Phase Optimization Parameters.
Section 3: Stationary Phase (Column) Selection
Q4: What is the best type of column for separating this compound stereoisomers?
Standard C18 columns can sometimes separate diastereomers, but often a more specialized column is required for robust resolution.
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High-Density C18: Modern, high-purity silica C18 columns with high surface area can provide sufficient resolution. A Shim-pack CLC-C18 column was found to be effective for separating 10 underivatized amino acids, including isoleucine.
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Chiral Columns: For separating all stereoisomers (including enantiomers), a chiral stationary phase (CSP) is often necessary. Crown ether-based and teicoplanin-based chiral columns have shown success in separating amino acid enantiomers.
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Alternative Phases: If reversed-phase methods fail, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can provide alternative selectivity for polar compounds like dipeptides.
| Column Type | Separation Principle | Best For | Example |
| Reversed-Phase (C18) | Hydrophobic interactions. | Separating diastereomers. | Shim-pack CLC-C18, Acquity UPLC HSS T3 |
| Chiral (Crown Ether) | Enantioselective interactions via inclusion complexation. | Separating enantiomers of primary amino compounds. | Crownpak CR-I(+) |
| Chiral (Macrocyclic Glycopeptide) | Multiple chiral recognition mechanisms. | Broad applicability for amino acid enantiomers. | CHIROBIOTIC T, TAG |
| HILIC | Partitioning into a water-enriched layer on the stationary phase surface. | Polar analytes, alternative selectivity to RPC. | Z-HILIC |
Table 2: Comparison of Chromatographic Columns for Isomer Separation.
Section 4: Derivatization and Advanced Techniques
Q5: Should I use derivatization to improve the separation and detection of this compound?
Derivatization can be a powerful tool. It involves chemically modifying the analyte pre-column to enhance its chromatographic properties or detectability.
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Improved Resolution: Derivatization can introduce a chiral center or amplify the structural differences between stereoisomers, making them easier to separate on an achiral column. A reagent like L-FDVDA has been used to separate isoleucine stereoisomers.
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Enhanced Sensitivity: Many derivatizing agents, such as AccQ•Tag (AQC) or o-phthaldialdehyde (OPA), attach a fluorescent or UV-active tag to the molecule, significantly improving detection limits.
Q6: How can Ultra-Performance Liquid Chromatography (UPLC) help improve my resolution?
UPLC systems utilize columns with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This leads to significant improvements in performance.
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Higher Resolution & Efficiency: The smaller particle size results in much sharper and narrower peaks, allowing for the separation of very closely eluting compounds.
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Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, leading to shorter run times.
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Increased Sensitivity: Sharper peaks mean a higher concentration of the analyte is passing through the detector at any given moment, resulting in taller peaks and improved sensitivity.
| Technique | Typical Column Particle Size | Typical Pressure (psi) | Relative Resolution | Relative Speed |
| HPLC | 3 - 5 µm | 2,000 - 6,000 | Good | 1x |
| UPLC | < 2 µm | 10,000 - 18,000 | Excellent | 3-5x Faster |
Table 3: Comparison of HPLC and UPLC for Amino Acid Analysis.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Diastereomer Separation
This protocol provides a general framework for developing a reversed-phase HPLC method.
-
Column Selection:
-
Start with a modern, high-purity C18 column (e.g., Shim-pack CLC-C18, 150 mm × 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM phosphate buffer. Dissolve the appropriate amount of monobasic and dibasic sodium phosphate in HPLC-grade water to achieve the desired pH (start with pH 7.4). Filter through a 0.22 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
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Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
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Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
-
Gradient Elution Program:
-
Initial Scouting Gradient:
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0-10 min: 100% A
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10-25 min: Linear gradient from 0% B to 50% B
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25-30 min: Hold at 50% B
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30.1-35 min: Return to 100% A and re-equilibrate.
-
-
-
Optimization:
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Based on the initial results, adjust the gradient slope around the time your peaks of interest elute. A shallower gradient will improve resolution.
-
Systematically adjust the pH of Mobile Phase A (e.g., in steps of 0.5 pH units) to find the optimal selectivity.
-
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Isoleucylcysteine
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Isoleucylcysteine (Ile-Cys). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this dipeptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dipeptide composed of the amino acids Isoleucine and Cysteine, linked by a peptide bond. Its chemical formula is C9H18N2O3S, and it has a molecular weight of approximately 234.32 g/mol .[1]
Q2: How should I store lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can compromise the stability of the peptide.
Q3: What is the best way to store this compound in solution?
The shelf-life of this compound in solution is limited due to the susceptibility of the cysteine residue to oxidation. If storage in solution is necessary, it is recommended to:
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Use sterile, de-gassed buffers at a slightly acidic pH (5-6) to improve stability.
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Prepare aliquots of the solution to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or colder.
Q4: What solvents can I use to dissolve this compound?
Q5: How can I prevent the oxidation of the cysteine residue in this compound?
The thiol group of the cysteine residue is prone to oxidation, which can lead to the formation of a disulfide-bonded dimer (Isoleucyl-cystine). To minimize oxidation:
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Use de-gassed solvents and buffers.
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Consider working under an inert gas atmosphere (e.g., nitrogen or argon).
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Maintain a slightly acidic pH for solutions.
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Store solutions frozen and in aliquots.
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The addition of antioxidants like ascorbic acid may also help to stabilize the solution, although their compatibility with your specific experimental setup should be verified.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving lyophilized powder | 1. Incorrect solvent. 2. pH of the solution is near the isoelectric point of the peptide. 3. Formation of aggregates. | 1. Attempt to dissolve in sterile, de-gassed water first. If unsuccessful, try a minimal amount of DMSO followed by dilution with your aqueous buffer. 2. Adjust the pH of the solution. Since the pI of cysteine is around 5.1, moving the pH further away from this value (e.g., to pH 3-4 or 7-8) should increase solubility.[2] 3. Use sonication in a water bath to help break up aggregates. |
| Precipitation observed in solution after storage | 1. Oxidation and formation of less soluble dimers. 2. Bacterial contamination. 3. Exceeded solubility limit upon temperature change (e.g., after thawing). | 1. Confirm the identity of the precipitate. If it is the oxidized dimer, consider preparing fresh solutions more frequently and using de-gassed buffers. 2. Ensure that sterile buffers and aseptic techniques are used for solution preparation. Filtering the solution through a 0.22 µm filter can remove bacteria. 3. Ensure the peptide is fully dissolved at room temperature before re-freezing. If precipitation persists upon thawing, the storage concentration may be too high. |
| Inconsistent experimental results | 1. Degradation of this compound in solution. 2. Inaccurate concentration due to incomplete dissolution or adsorption to vials. 3. Variability between different aliquots due to repeated freeze-thaw cycles. | 1. Prepare fresh solutions for each experiment. If using stored solutions, check for signs of degradation (e.g., discoloration, precipitation). An analytical technique like HPLC can be used to assess purity. 2. Ensure complete dissolution before use. For very dilute solutions, be aware that peptides can adsorb to glass or plastic surfaces. Using low-adsorption vials may be beneficial. 3. Strictly avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Loss of activity in biological assays | 1. Oxidation of the cysteine thiol group, which may be critical for its biological function. 2. Incorrect pH or buffer composition for the assay. | 1. Consider the use of a reducing agent like DTT or TCEP in your experimental buffer if compatible with your assay, to maintain the cysteine in its reduced state. 2. Verify that the pH and buffer components of your this compound solution are compatible with the optimal conditions for your biological assay. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following tables provide relevant information based on its constituent amino acids.
Table 1: Solubility of Constituent Amino Acids
| Amino Acid | Solvent | Solubility | Temperature (°C) |
| L-Cysteine | Water | 277 g/L | 25 |
| Ethanol | 1.5 g/100g | 19 | |
| L-Isoleucine | Water | 41.2 g/L | 25 |
| Water | 48.2 g/L | 50 | |
| Water | 60.8 g/L | 75 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18N2O3S |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | (2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes a general method for preparing a stock solution of this compound. The final concentration and solvent may need to be optimized for your specific application.
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Equilibrate the Vial: Allow the vial of lyophilized this compound to warm to room temperature before opening.
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Weigh the Peptide: In a clean, sterile environment, weigh out the desired amount of the peptide.
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Solvent Preparation: Use a sterile, de-gassed, and slightly acidic buffer (e.g., phosphate buffer, pH 6.0).
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Dissolution: Add the prepared buffer to the peptide. Vortex gently or sonicate in a water bath until the peptide is completely dissolved.
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Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
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Aliquoting: Dispense the stock solution into single-use, low-adsorption sterile vials.
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Storage: Store the aliquots at -20°C or colder.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a general approach to assess the stability of this compound in solution using reverse-phase HPLC. Specific column and mobile phase conditions may need to be optimized.
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Sample Preparation: Prepare a solution of this compound at a known concentration in your buffer of interest.
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Time Points: Store the solution under your desired conditions and draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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HPLC System: Use a reverse-phase HPLC system with a C18 column.
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Mobile Phase: A common mobile phase for peptides is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
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Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, where the peptide bond absorbs.
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Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation or oxidation.
Visualizations
References
Refinement of protocols for Isoleucylcysteine biological assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isoleucylcysteine (Ile-Cys).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in biological assays?
A1: The main challenges with this compound, a dipeptide containing cysteine, revolve around its stability, solubility, and purity. The free thiol group in the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (this compound-cysteine) or other oxidized species.[1] This can result in a loss of biological activity and introduce variability in experiments.[1] Additionally, peptide solubility can be an issue, potentially causing aggregation and reducing the effective concentration in your assay.[2] Finally, impurities from the synthesis process, such as trifluoroacetate (TFA), can have unintended biological effects.
Q2: How should I properly store and handle my this compound samples?
A2: To ensure the integrity of your this compound samples, they should be stored at -20°C or -80°C in a lyophilized form.[1] It is best to keep them protected from light.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the lyophilized peptide into smaller, single-use amounts. When preparing solutions, use sterile, deoxygenated buffers to reduce the risk of oxidation and microbial contamination. For applications that are highly sensitive to oxidation, working in an anaerobic chamber may be necessary.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in your this compound solution is likely due to poor solubility or aggregation. To address this, you can try sonicating the solution or gently vortexing it. If solubility issues persist, consider dissolving the peptide in a small amount of an appropriate organic solvent like DMSO or DMF first, and then slowly adding it to your aqueous buffer while vortexing. However, always be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells. A solvent control should always be included in your experiments.
Q4: Can the counter-ion in my this compound preparation affect my assay?
A4: Yes, the counter-ion, often trifluoroacetate (TFA) from the purification process, can impact biological assays. TFA has been shown to affect cell growth and can interfere with certain analytical techniques. If you observe unexpected cellular responses or assay interference, it may be beneficial to use this compound that has been prepared with a different counter-ion, such as acetate or hydrochloride, through ion-exchange chromatography.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound biological assays.
Problem 1: No or Low Biological Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Peptide Degradation | Ensure proper storage conditions (-20°C or -80°C, protected from light). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Oxidation of Cysteine | Prepare solutions in deoxygenated buffers. Consider adding a reducing agent like DTT or TCEP, but first verify its compatibility with your specific assay. For highly sensitive experiments, perform them in an anaerobic environment. |
| Incorrect Peptide Concentration | Verify the net peptide content of your sample, as lyophilized peptides can contain water and salts. Consider performing an amino acid analysis for precise quantification. |
| Solubility Issues | Confirm that the peptide is fully dissolved. If not, refer to the solubility troubleshooting steps in the FAQs. Aggregated peptides will not be biologically active. |
| Assay System Incompatibility | Ensure the pH and ionic strength of your buffer are compatible with this compound's stability and the requirements of your assay. |
Problem 2: High Variability Between Replicates or Experiments
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Prepare a single, larger stock solution and aliquot it for individual experiments to ensure consistency. |
| Peptide Instability in Solution | Prepare fresh solutions before each experiment. If the peptide is known to be unstable in your assay buffer, minimize the incubation time. |
| Cell-Based Assay Variability | Ensure consistent cell seeding density, passage number, and growth phase. Monitor for signs of contamination. |
| Biological Contamination | Use endotoxin-free reagents and test your peptide stock for endotoxin contamination, especially in immunological assays. |
Experimental Protocols
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol assesses the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the this compound stock solution in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
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In a 96-well plate, add 50 µL of each this compound dilution to separate wells.
-
Add 150 µL of the DPPH solution to each well.
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Include a control well with 50 µL of methanol and 150 µL of the DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of a cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well cell culture plate
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CO2 incubator
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
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Prepare a stock solution of this compound in a sterile, cell culture-grade solvent (e.g., sterile water or PBS).
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
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Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the peptide).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation
Table 1: Example Data for DPPH Radical Scavenging Activity of this compound
| This compound Concentration (µM) | Absorbance at 517 nm (Mean ± SD) | % Scavenging Activity |
| 0 (Control) | 0.850 ± 0.021 | 0% |
| 10 | 0.765 ± 0.018 | 10% |
| 50 | 0.638 ± 0.025 | 25% |
| 100 | 0.468 ± 0.022 | 45% |
| 250 | 0.255 ± 0.019 | 70% |
| 500 | 0.128 ± 0.015 | 85% |
Table 2: Example Data for the Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.250 ± 0.050 | 100% |
| 10 | 1.245 ± 0.045 | 99.6% |
| 50 | 1.230 ± 0.055 | 98.4% |
| 100 | 1.200 ± 0.060 | 96.0% |
| 250 | 1.150 ± 0.052 | 92.0% |
| 500 | 1.050 ± 0.048 | 84.0% |
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.
Caption: A generalized diagram of the mTOR signaling pathway activated by amino acids like isoleucine.
References
Validation & Comparative
A Comparative Guide to the Predicted Biological Activity of Isoleucylcysteine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of the dipeptide Isoleucylcysteine (Ile-Cys) is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological roles of its constituent amino acids, the activities of structurally related dipeptides, and established principles of peptide biochemistry. The experimental protocols and potential activities described herein are predictive and intended to serve as a framework for future research.
Introduction
Dipeptides, the smallest class of peptides, are increasingly recognized for their diverse biological activities and potential therapeutic applications. Their small size offers advantages in terms of synthesis, stability, and bioavailability. This guide focuses on the predicted biological activities of this compound, a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. While specific research on this compound is sparse, an analysis of its components and related compounds suggests a range of potential biological functions, primarily centered around antioxidant and immunomodulatory activities. This document aims to provide a foundational understanding for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Predicted Biological Activities of this compound
The potential biological activities of this compound can be inferred from the individual properties of isoleucine and cysteine, as well as the well-documented activities of other cysteine-containing dipeptides.
Antioxidant Activity:
The most prominent predicted activity of this compound is its antioxidant potential. This is primarily attributed to the cysteine residue. Dipeptides containing cysteine are known to be potent antioxidants.[1] The thiol group (-SH) in cysteine can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1] Quantitative Structure-Activity Relationship (QSAR) studies on cysteine-containing dipeptides have shown that the carboxyl group of the C-terminus is important for their antioxidant activity.[2][3] Furthermore, the position of cysteine within the dipeptide can influence its radical scavenging ability, with N-terminal cysteine sometimes exhibiting greater activity.[4]
Immunomodulatory Effects:
Isoleucine is known to play a crucial role in immune function. It is involved in the synthesis of hemoglobin and the regulation of immune responses. Isoleucine can enhance the immune system by supporting immune organs, cells, and the production of host defense peptides like β-defensins. The presence of isoleucine in the this compound dipeptide suggests that it may possess immunomodulatory properties.
Other Potential Activities:
-
Muscle Metabolism: Isoleucine is a branched-chain amino acid (BCAA) that is heavily involved in muscle metabolism and repair.
-
ACE Inhibition: Some cysteine-containing dipeptides have been found to exhibit angiotensin-converting enzyme (ACE) inhibitory activity, suggesting a potential role in blood pressure regulation.
Comparison of Potential Biological Activities
Due to the lack of direct experimental data for this compound and its specific analogs, a quantitative comparison is not feasible. The following table summarizes the predicted activities based on related compounds and the roles of the constituent amino acids.
| Biological Activity | This compound (Predicted) | Rationale | Potential Analogs for Comparison |
| Antioxidant | High | Presence of cysteine with a free thiol group, a known radical scavenger. | Cysteinyglycine (Cys-Gly), Alanylcysteine (Ala-Cys), Glutathione (tripeptide) |
| Immunomodulatory | Moderate | Isoleucine is known to support immune function. | Leucylcysteine (Leu-Cys), Valylcysteine (Val-Cys) |
| ACE Inhibition | Possible | Some cysteine-containing dipeptides show ACE inhibitory activity. | Dipeptides with hydrophobic or aromatic C-terminal residues |
| Muscle Metabolism | Low to Moderate | Isoleucine is involved in muscle metabolism. | Other BCAA-containing dipeptides (e.g., Leucyl-isoleucine) |
Experimental Protocols
To validate the predicted biological activities of this compound and its analogs, the following standard experimental protocols are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the dipeptide (e.g., this compound) in a suitable solvent.
-
Mix the dipeptide solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ is reduced by an antioxidant, leading to a decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance.
-
Add various concentrations of the dipeptide to the ABTS•+ solution.
-
Incubate for a specific time.
-
Measure the decrease in absorbance at 734 nm.
-
The scavenging activity is expressed as a percentage of inhibition.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the dipeptide solution to the FRAP reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance of the colored product at 593 nm.
-
The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., FeSO₄).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for characterizing the biological activity of novel dipeptides.
Caption: Proposed antioxidant mechanism of a cysteine-containing dipeptide.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that it possesses biological activities, most notably as an antioxidant. The presence of isoleucine may also confer immunomodulatory properties. The synthesis of this compound has been shown to be achievable through enzymatic processes. Future research should focus on the chemical synthesis of this compound and its analogs, followed by systematic in vitro and in vivo studies to validate these predicted activities. The experimental protocols and workflows outlined in this guide provide a solid framework for initiating such investigations. A thorough understanding of the structure-activity relationships of this compound and its analogs could pave the way for the development of novel therapeutic agents for conditions associated with oxidative stress and immune dysregulation.
References
- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of QSARs for cysteine-containing di- and tripeptides with antioxidant activity:influence of the cysteine position - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Potential of Isoleucylcysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Isoleucylcysteine (Ile-Cys) is a molecule of interest in the field of immunology due to the established immunomodulatory roles of its constituent amino acids, L-isoleucine and L-cysteine. While direct experimental data on the specific immune functions of this compound is limited, this guide provides a comparative analysis based on the known effects of its components and other structurally related dipeptides. This document aims to serve as a foundational resource for researchers investigating the potential of this compound as a novel immunomodulatory agent.
Isoleucine, a branched-chain amino acid, is crucial for immune function, including the regulation of immune organs, cells, and reactive substances.[1][2] It has been shown to induce the expression of host defense peptides, such as β-defensins, which play a role in both innate and adaptive immunity.[1][2] Cysteine is a critical amino acid for T-cell function, particularly for their proliferation and activation.[3] It is a key component of the antioxidant glutathione, which is essential for lymphocyte proliferation. Antigen-presenting cells (APCs) regulate T-cell activation by controlling the availability of extracellular cysteine.
This guide will compare the potential immunomodulatory effects of this compound with other known bioactive dipeptides and its constituent amino acids. Detailed experimental protocols for validating these effects are provided, along with visual representations of potential signaling pathways and experimental workflows.
Comparative Data on Immunomodulatory Effects
Due to the absence of direct quantitative data for this compound, this section presents data for its constituent amino acids and a representative immunomodulatory dipeptide, N-Acetylcysteine (NAC), to provide a predictive comparison.
Table 1: Comparative Effects on Cytokine Production
| Compound | Cell Type | Stimulant | Concentration | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Effect on Anti-inflammatory Cytokines (IL-10) | Reference |
| L-Isoleucine | Feline T-cells (MYA-1) | - | High doses | Small effect | Small effect | |
| N-Acetylcysteine (NAC) | Human PBMCs | anti-CD3, PHA | 5 mM | ↑ IL-1β | ↓ IL-10 | |
| N-Acetylcysteine (NAC) | Human PBMCs | LPS | 5 mM | No significant change | No significant change | |
| Leucine (for comparison) | Murine BMDMs | LPS | 2% in feed, 5% in water | ↓ IL-6, TNF-α | Not specified |
Table 2: Comparative Effects on T-Cell Activation and Proliferation
| Compound | Cell Type | Assay | Concentration | Effect on Proliferation | Reference |
| L-Isoleucine | Feline T-cells (MYA-1) | Proliferation Assay | High doses | Small effect | |
| Cysteine | Human T-cells | Proliferation Assay | Not specified | Essential for proliferation | |
| N-Acetylcysteine (NAC) | Human PBMCs | Not specified | Not specified | Modulates T-cell function |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T-lymphocytes.
Methodology:
-
Cell Culture: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat, MYA-1). Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound. Include a vehicle control and a positive control for proliferation (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Proliferation Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and measured spectrophotometrically.
-
BrdU Assay: Add BrdU to the cell cultures during the final hours of incubation. Incorporated BrdU can be detected using an anti-BrdU antibody in an ELISA format.
-
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Cytokine Production Assay
Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture and Stimulation: Culture PBMCs or a specific immune cell line (e.g., macrophages like RAW 264.7) in 24-well plates.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Stimulation: After a pre-incubation period with the dipeptide, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) to induce cytokine production. Include unstimulated and stimulated controls.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
Cytokine Quantification:
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants.
-
Multiplex Assay (e.g., Luminex): To measure multiple cytokines simultaneously from a small sample volume.
-
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the stimulated control group.
NF-κB Signaling Pathway Analysis
Objective: To investigate if this compound modulates the NF-κB signaling pathway, a key regulator of inflammation.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 with an NF-κB reporter system or macrophage cell lines) and treat with this compound for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α or LPS.
-
Western Blot Analysis:
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, phosphorylated p65, total IκBα, total p65).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase or fluorescent protein gene.
-
After treatment and stimulation, measure the reporter gene expression.
-
-
Data Analysis: Quantify the changes in protein phosphorylation or reporter gene activity in treated cells compared to controls.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of this compound in an immune cell.
Caption: Experimental workflow for validating immunomodulatory effects of this compound.
Conclusion
While direct evidence for the immunomodulatory role of this compound is still emerging, the well-documented functions of its constituent amino acids, isoleucine and cysteine, provide a strong rationale for its investigation as a potential therapeutic agent. This guide offers a comparative framework and detailed experimental protocols to facilitate further research into the precise effects of this compound on immune cell function and signaling. The provided visualizations offer a conceptual starting point for understanding its potential mechanisms of action and for designing comprehensive validation studies. Further investigation is warranted to elucidate the specific immunomodulatory profile of this dipeptide and its potential applications in drug development.
References
A Comparative Analysis of Isoleucylcysteine and Leucylcysteine for Researchers and Drug Development Professionals
In the landscape of peptide research and drug development, dipeptides—the simplest peptide chains consisting of two amino acids—are of significant interest due to their diverse biological activities and potential as therapeutic agents. This guide provides a comparative analysis of two such dipeptides: Isoleucylcysteine (Ile-Cys) and Leucylcysteine (Leu-Cys). Both are isomeric dipeptides, sharing the same chemical formula but differing in the structure of their N-terminal amino acid. This subtle structural difference can lead to distinct physicochemical properties and biological functions.
This comparison synthesizes available data on their chemical properties, potential biological activities inferred from their constituent amino acids, and general methodologies for their synthesis and analysis.
Chemical and Physical Properties
| Property | This compound | Leucylcysteine |
| Molecular Formula | C9H18N2O3S | C9H18N2O3S |
| Molecular Weight | 234.32 g/mol | 234.32 g/mol |
| IUPAC Name | (2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | 2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN | CC(C)C--INVALID-LINK--C(=O)O">C@HN |
| Isomeric Relationship | Structural Isomers | Structural Isomers |
| Hydrogen Bond Donor Count | 4 | 4 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
| Rotatable Bond Count | 6 | 6 |
| Topological Polar Surface Area | 121.35 Ų | 121.35 Ų |
| XLogP3 | -1.7 | -1.7 |
Data sourced from PubChem.[1][2]
The table above highlights that while this compound and Leucylcysteine are constitutionally identical, their three-dimensional structures differ due to the isomeric nature of isoleucine and leucine. This seemingly minor difference in the arrangement of a methyl group on the side chain can influence how these molecules interact with biological targets such as enzymes and receptors.
Potential Biological Activities: An Extrapolative Analysis
Direct comparative studies on the biological activities of this compound and Leucylcysteine are scarce. However, by examining the known functions of their constituent amino acids—isoleucine, leucine, and cysteine—we can infer their potential biological roles.
Antioxidant Activity
The presence of a cysteine residue in both dipeptides suggests they may possess antioxidant properties. Cysteine's thiol group (-SH) is a potent reducing agent and can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Furthermore, cysteine is a crucial precursor for the synthesis of glutathione, a major endogenous antioxidant. The antioxidant mechanism of cysteine-containing peptides often involves the donation of a hydrogen atom from the thiol group to neutralize free radicals.
Enzyme Inhibition
Leucine and isoleucine are known to be involved in the regulation of various enzymes. For instance, leucine has been identified as an inhibitor of certain aminopeptidases. Leucine aminopeptidases are metalloenzymes that catalyze the cleavage of N-terminal amino acids from peptides and proteins. Given their structural similarity to leucine, both Leucylcysteine and this compound could potentially act as competitive or non-competitive inhibitors of such enzymes. The subtle difference in the side-chain structure between leucine and isoleucine might lead to variations in their binding affinity and inhibitory potency against specific aminopeptidases.
Cellular Uptake
Dipeptides are typically transported into cells by specific peptide transporters, such as the PepT1 and PepT2 transporters, which are proton-coupled. This active transport mechanism allows for the efficient absorption of dipeptides in tissues like the small intestine and kidneys. It is plausible that both this compound and Leucylcysteine are substrates for these transporters. Differences in their side-chain stereochemistry could potentially influence their affinity for these transporters, leading to differential rates of cellular uptake and bioavailability.
Experimental Protocols
General Synthesis of Dipeptides
The synthesis of this compound and Leucylcysteine can be achieved through standard peptide synthesis protocols, primarily solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow:
SPPS is a widely used method for its efficiency and ease of purification.
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Attachment: The C-terminal amino acid (Fmoc-Cys(Trt)-OH) is attached to the resin. The trityl (Trt) group protects the thiol side chain of cysteine.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of cysteine is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF).
-
Coupling of the Second Amino Acid: The N-terminal amino acid (Fmoc-Ile-OH or Fmoc-Leu-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amino group of the resin-bound cysteine.
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group (Trt) is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is precipitated, washed, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis:
This classical method involves the reaction of protected amino acids in a suitable solvent, followed by purification of the intermediate products at each step. While more labor-intensive for longer peptides, it can be advantageous for large-scale synthesis of dipeptides. The general steps involve protecting the amino group of one amino acid and the carboxyl group of the other, coupling them using a coupling agent, and then deprotecting to yield the final dipeptide.
Analytical Characterization
The identity and purity of the synthesized dipeptides can be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and sequence of the amino acids. 2D-NMR techniques like COSY can be particularly useful in assigning protons and confirming the connectivity of the amino acid residues.
Conclusion
This compound and Leucylcysteine, as structural isomers, present an interesting case for comparative analysis. While their fundamental chemical properties are nearly identical, the subtle difference in their N-terminal amino acid structure is likely to impart distinct biological activities. Based on the known functions of their constituent amino acids, both dipeptides are expected to exhibit antioxidant properties due to the cysteine residue. Furthermore, they may act as modulators of enzymes such as aminopeptidases, with potential differences in their inhibitory potency. Their cellular uptake is likely mediated by peptide transporters, and their structural variance could lead to differential absorption rates.
Further experimental investigation is warranted to directly compare the biological efficacy of this compound and Leucylcysteine. Such studies would provide valuable insights for researchers and professionals in drug development, potentially uncovering novel therapeutic applications for these simple yet intriguing biomolecules. The provided synthesis and analysis protocols offer a framework for producing and characterizing these dipeptides for further in-vitro and in-vivo evaluation.
References
Cross-Validation of Isoleucylcysteine Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as isoleucylcysteine is critical for a wide range of applications, from biomarker discovery to pharmacokinetic studies. This guide provides a comprehensive comparison of three prevalent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection, and Pre-column Derivatization with Fluorescence Detection. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate method for specific research needs.
The cross-validation of analytical methods is paramount to ensure the reliability and accuracy of quantitative data.[1] By employing orthogonal methods—techniques that rely on different separation and detection principles—researchers can have greater confidence in their results. This guide explores three such methods, each with distinct advantages and limitations in the context of this compound quantification.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three methods for the quantification of dipeptides similar to this compound. These values are representative and may vary depending on the specific instrumentation, column chemistry, and experimental conditions.
| Performance Metric | LC-MS/MS | HILIC with UV Detection | Pre-column Derivatization with Fluorescence Detection |
| **Linearity (R²) ** | > 0.99 | > 0.98 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (% RSD) | < 10% | < 15% | < 10% |
| Limit of Detection (LOD) | Low (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | Very Low (pg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Moderate (µg/mL) | Low (pg/mL to ng/mL) |
| Specificity | High | Moderate to High | High |
| Throughput | High | Moderate | Moderate |
| Cost | High | Low to Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory setups.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for peptide quantification.[2] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, making it well-suited for the retention and separation of polar compounds like dipeptides.[3][4][5]
Sample Preparation:
-
Deproteinization: To 100 µL of sample, add 100 µL of 10% trichloroacetic acid (TCA).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
HILIC-UV Conditions:
-
LC System: HPLC or UPLC system with a UV detector.
-
Column: A HILIC column with an amide or silica stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
Pre-column Derivatization with Fluorescence Detection
This method involves chemically modifying the dipeptide with a fluorescent tag before chromatographic separation, significantly enhancing detection sensitivity.
Sample Preparation and Derivatization:
-
Sample Extraction: Perform protein precipitation as described for the LC-MS/MS method.
-
Derivatization:
-
To the dried extract, add 20 µL of borate buffer (pH 8.5).
-
Add 10 µL of a derivatizing agent solution (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile).
-
Incubate the mixture at 60°C for 30 minutes.
-
Add 10 µL of 0.1 M HCl to stop the reaction.
-
Dilute the mixture with the initial mobile phase before injection.
-
HPLC-Fluorescence Conditions:
-
LC System: HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate buffer, pH 5.5.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., for NBD-F, Ex: 470 nm, Em: 530 nm).
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.
Conclusion
The choice of method for this compound quantification depends on the specific requirements of the study. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for complex matrices and low-concentration samples. HILIC with UV detection provides a cost-effective alternative with good performance for relatively clean samples and higher concentrations. Pre-column derivatization with fluorescence detection is an excellent choice when very high sensitivity is required and mass spectrometry is not available. For robust and reliable results, cross-validation using at least two of these orthogonal methods is highly recommended.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. mac-mod.com [mac-mod.com]
- 4. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics Strategies for Identifying Novel Cysteine Adducts
A Guide for Researchers, Scientists, and Drug Development Professionals
The identification and quantification of protein cysteine modifications are crucial for understanding cellular signaling, discovering drug targets, and elucidating mechanisms of toxicity. While a diverse array of cysteine adducts has been characterized, the proteomic identification of novel or uncharacterized modifications, such as a putative isoleucylcysteine adduct, requires robust and comparative methodologies. This guide provides a detailed comparison of two powerful proteomic approaches for the discovery and quantification of cysteine-reactive targets: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) and Differential Alkylation Mass Spectrometry.
Comparison of Key Methodologies
The selection of a proteomic strategy for identifying cysteine adducts depends on the specific research question, including the desired depth of coverage, the need for quantitative data, and the nature of the modification. Below is a comparative summary of two leading approaches.
| Feature | Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) | Differential Alkylation Mass Spectrometry |
| Principle | Utilizes a cysteine-reactive probe with an alkyne handle for covalent labeling of reactive cysteines. Isotopically labeled tags are introduced via click chemistry for relative quantification. | Employs sequential alkylation steps with light and heavy isotopic forms of an alkylating agent (e.g., iodoacetamide) to differentially label reduced and oxidized/adducted cysteines. |
| Primary Application | Global profiling of cysteine reactivity, target identification for covalent ligands, and discovery of functionally significant cysteines.[1][2][3] | Quantification of the oxidation status of specific cysteine residues and identification of changes in cysteine modification stoichiometry.[4] |
| Quantification | Relative quantification based on the ratio of heavy to light isotopic reporter ions in MS/MS spectra.[1] | Relative quantification based on the ratio of peptide peak intensities corresponding to the light and heavy alkylating agents. |
| Advantages | High throughput, broad proteome coverage, and the ability to profile cysteine reactivity in native biological systems. | Provides direct measurement of the stoichiometry of cysteine modifications and is highly specific for the redox state of cysteines. |
| Limitations | Indirectly measures adduction through competition with the probe; bulky tags may affect peptide fragmentation. | May have lower proteome coverage compared to ABPP methods and is sensitive to the efficiency of the alkylation reactions. |
| Typical Throughput | High; suitable for screening large libraries of compounds. | Moderate; often used for more targeted studies. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these comparative proteomic techniques.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This protocol is adapted from established methods for cysteine reactivity profiling.
1. Proteome Preparation and Labeling:
- Lyse cells or homogenize tissues in a suitable buffer (e.g., PBS) to obtain a protein lysate.
- Determine protein concentration using a standard assay (e.g., BCA).
- Treat the proteome with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) at a specific concentration (e.g., 100 µM) for 1 hour at room temperature to label reactive cysteines.
- For competitive profiling, pre-incubate the proteome with the compound of interest (e.g., a potential isoleucine-like electrophile) before adding the probe.
2. Click Chemistry and Enrichment:
- To the labeled proteome, add the azide-functionalized biotin tag (heavy or light isotopic version), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate.
- Incubate for 1 hour at room temperature to conjugate the biotin tag to the probe-labeled proteins.
- Combine the "heavy" and "light" labeled samples.
- Enrich the biotinylated proteins using streptavidin-agarose beads.
3. On-Bead Digestion and Mass Spectrometry:
- Wash the beads extensively to remove non-specifically bound proteins.
- Resuspend the beads in a buffer containing urea and reduce disulfide bonds with TCEP, followed by alkylation of non-probe-labeled cysteines with iodoacetamide.
- Digest the proteins on-bead with trypsin overnight at 37°C.
- Elute the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Identify probe-labeled peptides using a standard proteomics search engine, specifying the mass of the probe-adducted cysteine.
- Quantify the relative abundance of labeled peptides by comparing the intensities of the heavy and light isotopic reporter ions.
Differential Alkylation Mass Spectrometry
This protocol is a generalized procedure for quantifying cysteine oxidation or modification.
1. Sample Preparation and Initial Alkylation:
- Extract proteins from cells or tissues in a buffer containing a "light" alkylating agent (e.g., N-ethylmaleimide, NEM) to block all reduced cysteine thiols.
- Incubate at 37°C for 1 hour.
- Remove excess NEM by protein precipitation (e.g., with acetone).
2. Reduction and Second Alkylation:
- Resuspend the protein pellet in a denaturing buffer (e.g., containing 8 M urea).
- Reduce the reversibly oxidized or adducted cysteines using a reducing agent such as dithiothreitol (DTT) or TCEP.
- Alkylate the newly exposed thiol groups with a "heavy" isotopic version of the alkylating agent (e.g., d5-NEM).
3. Proteolytic Digestion and MS Analysis:
- Digest the protein sample with trypsin overnight at 37°C.
- Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
- Analyze the peptides by LC-MS/MS.
4. Data Analysis:
- Identify peptides containing the labeled cysteines.
- Quantify the degree of modification for each cysteine site by calculating the ratio of the peak intensities of the "heavy" and "light" labeled peptides.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the underlying biological context.
Conclusion
The identification of novel cysteine adducts, such as a potential this compound modification, necessitates the application of sensitive and quantitative proteomic methodologies. Both isoTOP-ABPP and differential alkylation mass spectrometry offer powerful, complementary approaches to this challenge. isoTOP-ABPP provides a high-throughput platform for discovering hyper-reactive cysteines and identifying the targets of covalent modifiers on a proteome-wide scale. In contrast, differential alkylation offers a more direct and stoichiometric assessment of cysteine modifications. The choice between these methods will be guided by the specific experimental goals, with the potential for their integrated use to provide a comprehensive understanding of the landscape of cysteine modifications in a biological system.
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of the dipeptide Isoleucylcysteine (Ile-Cys) with structurally related peptides. By presenting experimental and computational data, this document aims to offer insights into the conformational properties and potential biological significance of these molecules. The peptides selected for comparison include those with variations in the N-terminal hydrophobic residue (Leucyl-cysteine, Valyl-cysteine), a dipeptide with two isoleucine residues (Isoleucyl-isoleucine), and the isomeric Cys-Ile to highlight the impact of sequence order on structure.
Physicochemical and Structural Properties
The fundamental properties of a peptide, such as its molecular weight and charge, are dictated by its amino acid composition. However, the three-dimensional structure is a more nuanced feature, influenced by the sequence and the rotational freedom of the peptide backbone and amino acid side chains. The following tables summarize key physicochemical and structural parameters for this compound and its related peptides.
It is important to note that experimental crystal structures for this compound, Leucyl-cysteine, and Valyl-cysteine are not publicly available at the time of this publication. Therefore, the structural data for these peptides are based on computational models from PubChem, which provide a theoretical minimum energy conformation. In contrast, the data for Isoleucyl-isoleucine is derived from experimental X-ray diffraction studies.
Table 1: Physicochemical Properties of Selected Dipeptides
| Dipeptide | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Ile-Cys | C₉H₁₈N₂O₃S | 234.32 |
| Leucyl-cysteine | Leu-Cys | C₉H₁₈N₂O₃S | 234.32 |
| Valyl-cysteine | Val-Cys | C₈H₁₆N₂O₃S | 220.29 |
| Isoleucyl-isoleucine | Ile-Ile | C₁₂H₂₄N₂O₃ | 244.33 |
| Cysteinyl-isoleucine | Cys-Ile | C₉H₁₈N₂O₃S | 234.32 |
Table 2: Comparison of Backbone and Side-Chain Torsion Angles (in degrees)
| Dipeptide | Data Source | φ (phi) | ψ (psi) | ω (omega) | χ1 (Isoleucine) | χ2 (Isoleucine) | χ1 (Cysteine) |
| This compound | Computed (PubChem) | -146.4 | 155.0 | 178.6 | -61.9 | 171.6 | -60.0 |
| Leucyl-cysteine | Computed (PubChem) | -80.0 | 142.1 | -177.3 | N/A | N/A | -60.0 |
| Valyl-cysteine | Computed (PubChem) | -119.9 | 132.8 | -179.9 | N/A | N/A | -60.0 |
| Isoleucyl-isoleucine | Experimental (X-ray) | -117.8 | 130.8 | 178.1 | -61.2 | 172.9 | N/A |
| Cysteinyl-isoleucine | Computed (PubChem) | -156.4 | 160.0 | -179.3 | 179.4 | -60.0 | 179.9 |
Torsion angles (φ, ψ, ω) define the conformation of the peptide backbone. The chi (χ) angles describe the rotation of the amino acid side chains.
Structural Relationships and Experimental Workflow
The three-dimensional structure of a dipeptide is determined by the rotational freedom around the single bonds of its backbone and side chains. The relationship between the peptides compared in this guide is based on the substitution of the N-terminal amino acid or the inversion of the sequence.
The determination of these peptide structures at an atomic level relies on experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The general workflow for these methods is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the structural determination of dipeptides.
Protocol 1: Dipeptide Structure Determination by X-ray Crystallography
-
Peptide Synthesis and Purification:
-
The dipeptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.
-
The synthesized peptide is cleaved from the resin and deprotected.
-
The crude peptide is purified to >98% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry.[1]
-
-
Crystallization:
-
The purified peptide is dissolved in a suitable solvent (e.g., water, ethanol) to a high concentration (typically 10-50 mg/mL).
-
Crystallization screening is performed using various techniques such as vapor diffusion (hanging drop or sitting drop), cooling, or solvent evaporation. A wide range of precipitants, buffers, and additives are screened.
-
For hydrophobic dipeptides, co-crystallization with solvents like 2,2,2-trifluoroethanol can be attempted.[2]
-
-
Data Collection and Processing:
-
A single crystal of suitable size and quality is selected and mounted on a goniometer.
-
The crystal is cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
X-ray diffraction data are collected using a synchrotron beamline or a home-source diffractometer.[3]
-
The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
-
Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods for small molecules.
-
An initial electron density map is calculated, and an atomic model of the dipeptide is built into the density.
-
The model is refined against the experimental data to improve the fit and geometric parameters (bond lengths, angles). Water and solvent molecules are added to the model.
-
The final refined structure is validated for its geometric quality and deposited in a crystallographic database like the Cambridge Structural Database (CSD).
-
Protocol 2: Dipeptide Structure Determination by NMR Spectroscopy
-
Sample Preparation:
-
The purified dipeptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or a deuterated organic solvent) to a concentration of 1-5 mM.[4]
-
The pH of the sample is adjusted to the desired value, and a DSS or TSP standard is added for chemical shift referencing.
-
-
NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and conformational state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, aiding in sequential assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure. The mixing time is optimized to observe key NOEs.[4]
-
-
Data Analysis and Structure Calculation:
-
The collected NMR spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Resonance assignment is performed to assign every proton signal to its specific position in the dipeptide sequence.
-
NOE cross-peaks are identified and their volumes are integrated. These volumes are converted into upper distance restraints.
-
Dihedral angle restraints can be derived from J-coupling constants measured from high-resolution 1D or 2D spectra using the Karplus equation.
-
The distance and dihedral angle restraints are used in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental data.
-
The resulting ensemble of structures is validated for its quality based on the agreement with experimental restraints and stereochemical parameters.
-
Biological Context: Dipeptide Signaling
Dipeptides are not merely intermediates in protein metabolism; they can also act as signaling molecules. One of the primary mechanisms for di- and tripeptide uptake into cells is through the proton-coupled peptide transporter 1 (PepT1), which is highly expressed in the small intestine. The transport of peptides via PepT1 can lead to downstream signaling events. Additionally, some peptides can interact with G protein-coupled receptors (GPCRs) to initiate intracellular signaling cascades.
The uptake of dipeptides by PepT1 is an electrogenic process driven by a proton gradient, which can alter the intracellular pH and membrane potential, thereby influencing cellular processes. Once inside the cell, dipeptides are typically hydrolyzed into their constituent amino acids, which then enter various metabolic pathways. However, certain peptides can also interact with intracellular targets before hydrolysis.
Furthermore, extracellular peptides can act as ligands for GPCRs, leading to the activation of heterotrimeric G proteins. This can trigger downstream signaling cascades, such as the production of second messengers like cyclic AMP (cAMP), which in turn modulate a wide range of cellular functions, including gene expression, enzyme activity, and cell growth. While specific receptors for this compound have not been identified, the structural features of this and related dipeptides could potentially allow for interactions with various cell surface receptors, a subject that warrants further investigation.
References
Validating the Specificity of Isoleucylcysteine Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of dipeptide interactions with proteins and other macromolecules is a burgeoning field in drug discovery and molecular biology. Dipeptides, such as the theoretical isoleucylcysteine (Ile-Cys), offer a smaller, more targeted approach to modulating biological pathways compared to larger molecules. However, ensuring the specificity of these interactions is paramount to avoid off-target effects and develop effective therapeutics. This guide provides a comparative overview of key experimental techniques for validating the specificity of this compound interactions, complete with detailed protocols and data presentation formats.
Comparing Experimental Techniques for Specificity Validation
The selection of an appropriate experimental technique is crucial for accurately characterizing the binding affinity and specificity of this compound. The following table summarizes and compares common methods used for studying dipeptide-protein interactions.
| Technique | Measures | Throughput | Label Required? | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | Medium to High | No (for analyte) | Real-time analysis, high sensitivity, requires small sample volumes. | Immobilization of one binding partner may affect its conformation and binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | No | Label-free, in-solution measurement, provides a complete thermodynamic profile.[1][2][3] | Requires larger sample quantities, lower throughput, sensitive to buffer mismatches.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the interaction interface, Binding affinity (K_D) | Low | Isotopic labels often used | Provides high-resolution structural information in solution, can detect weak interactions.[5] | Requires large amounts of pure sample, complex data analysis, limited to smaller proteins. |
| Mass Spectrometry (MS) | Identification of binding partners, Characterization of the complex | High | No | High sensitivity and accuracy, can identify unknown binding partners from complex mixtures. | Does not directly measure binding affinity in its native state, can be destructive to the complex. |
| Affinity Chromatography | Identification of binding partners | Low to Medium | Yes (tag on bait) | Can isolate binding partners from a complex mixture for identification. | Non-specific binding can be an issue, the tag may interfere with the interaction. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the specificity of this compound interactions.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of this compound to a target protein.
Methodology:
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface. The choice of coupling chemistry (e.g., amine coupling) will depend on the protein's properties.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. The buffer should be carefully matched to minimize bulk refractive index changes.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor surface. The change in the refractive index at the surface, proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the this compound-protein complex.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of the this compound-protein interaction.
Methodology:
-
Sample Preparation: Prepare the target protein in a suitable buffer in the sample cell and this compound in the same buffer in the injection syringe. Precise concentration determination is critical.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution in the calorimeter cell.
-
Heat Measurement: The heat change upon each injection is measured by the instrument. An initial large heat change is expected, which diminishes as the protein becomes saturated.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following are examples created using the DOT language.
Caption: Experimental workflow for validating the specificity of dipeptide-protein interactions.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
Validating the specificity of dipeptide interactions, such as those involving this compound, requires a multi-faceted approach. By combining initial screening methods with rigorous quantitative techniques like SPR and ITC, and further characterizing the interaction structurally with NMR or crystallography, researchers can build a comprehensive understanding of the dipeptide's binding profile. This detailed validation is essential for the successful development of specific and effective dipeptide-based therapeutics and research tools.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. inis.iaea.org [inis.iaea.org]
Safety Operating Guide
Personal protective equipment for handling Isoleucylcysteine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Isoleucylcysteine, including personal protective equipment (PPE), operational plans, and disposal procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Nitrile or other impervious gloves | Select gloves that provide protection against the specific solvents or reagents being used in conjunction with this compound. |
| Body Protection | Laboratory coat | A standard lab coat is recommended to prevent skin contact. |
| Respiratory Protection | Not generally required under normal use | If dust is generated during handling, a NIOSH-approved respirator may be necessary. Engineering controls, such as a fume hood, are the preferred method for controlling dust. |
Hazard Summary and Quantitative Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the known hazard information.
| Hazard Classification | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Occupational exposure limits for this compound have not been established.
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area.
-
When handling the solid form, use a chemical fume hood to minimize the potential for dust inhalation.
Handling Procedures:
-
Always review the Safety Data Sheet (SDS) before working with this compound.
-
Ensure all recommended PPE is worn correctly.
-
Avoid the creation of dust when handling the powder form.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound.
Storage:
-
Store in a tightly sealed container.
-
Keep the container in a cool, dry place.
-
Store away from strong oxidizing agents.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
Spill Cleanup:
-
Avoid breathing any dust.
-
Wear appropriate personal protective equipment, including respiratory protection if dust is present.
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly to remove any residual contamination.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Do not allow the material to be released into the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
